molecular formula C31H46O18S2 B162951 Carboxyatractylate CAS No. 35988-42-2

Carboxyatractylate

Cat. No.: B162951
CAS No.: 35988-42-2
M. Wt: 770.8 g/mol
InChI Key: AQFATIOBERWBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxyatractyloside is a natural heteroglucoside produced in some plants, including A. gummifera. Carboxyatractyloside prevents mitochondrial ATP synthesis by inhibiting ADP/ATP translocases, which are responsible for the exchange of adenine di- and triphosphates across the inner mitochondrial membrane.

Properties

IUPAC Name

15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFATIOBERWBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33286-30-5 (di-potassium salt)
Record name Carboxyatractyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30865669
Record name 15-Hydroxy-2-{[2-O-(3-methylbutanoyl)-3,4-di-O-sulfohexopyranosyl]oxy}kaur-16-ene-18,19-dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35988-42-2
Record name Carboxyatractyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: Discovery, Isolation, and Mechanism of Carboxyatractylate (CAT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carboxyatractylate (CAT), historically known as gummiferin , is a diterpenoid glycoside and a potent mitochondrial toxin.[1][2][3] It serves as a critical molecular probe in bioenergetics due to its high-affinity, non-competitive inhibition of the Adenine Nucleotide Translocator (ANT).

This guide details the technical evolution of CAT isolation, distinguishing it from its decarboxylated analogue, Atractyloside (ATR). It provides a validated, self-verifying protocol for the isolation of native CAT from Atractylis gummifera, emphasizing the prevention of artifactual degradation that plagued early research.

Historical Context & Chemical Identity[1][2][3][4]

The "Artifact" Discovery

For nearly a century, Atractyloside (ATR) was believed to be the primary toxin of the Mediterranean thistle Atractylis gummifera. Isolated in 1868 by Lefranc, ATR is a competitive inhibitor of the ANT.

It was not until 1964 that Stanislas and Vignais isolated a molecule with significantly higher potency and a different kinetic profile, which they named Gummiferin . Structural elucidation later confirmed that Gummiferin was 4-carboxyatractyloside (CAT) .

The Decarboxylation Trap

The discrepancy in discovery dates (1868 vs. 1964) stems from the chemical instability of CAT.

  • Native State: In fresh plant tissue, the toxin exists primarily as CAT.

  • Extraction Artifact: Traditional extraction methods involving heat or protic solvents (e.g., boiling ethanol/methanol) facilitate the decarboxylation of CAT at the C4 position, converting it into ATR.

  • Implication: Early researchers were inadvertently isolating the degradation product (ATR) rather than the native toxin (CAT).

FeatureAtractyloside (ATR)This compound (CAT)
Discovery 1868 (Lefranc)1964 (Stanislas & Vignais)
Structure DecarboxylatedNative (contains C4-COOH)
Inhibition Type Competitive (displaceable by ADP)Non-Competitive (virtually irreversible)
Potency HighVery High (~10-50x ATR)
Stability StableUnstable in protic solvents/heat

Isolation Methodology

Design Philosophy: The "Cold & Aprotic" Rule

To isolate CAT successfully, the protocol must arrest the decarboxylation mechanism. This requires avoiding high temperatures and minimizing exposure to acidic protic environments. The modern "gold standard" utilizes acetonitrile (ACN) , an aprotic solvent, to preserve the carboxyl moiety.

Protocol: Isolation from Atractylis gummifera

Based on the validated methodology by Carlier et al. (2014).[2]

Reagents:

  • Dried roots of Atractylis gummifera (or Xanthium strumarium seeds).

  • Solvent A: Acetonitrile (HPLC Grade).[4]

  • Solvent B: Distilled Water.[5]

  • Buffer: Ammonium Acetate (5 mM, pH 4.5).[6][7]

Workflow:

  • Preparation: Pulverize dried roots into a fine powder using a ball mill.

  • Extraction (Critical Step):

    • Suspend 50 mg of powder in 5 mL of Acetonitrile:Water (50:50 v/v) .

    • Note: Do not use pure methanol, as it promotes esterification and degradation.

  • Solubilization: Vortex mix followed by sonication for 60 minutes at ambient temperature (maintain <25°C).

  • Clarification: Centrifuge at 3,000 x g for 10 minutes. Collect the supernatant.

  • Purification (HPLC):

    • Column: Phenyl phase column (e.g., XTerra Phenyl, 3.5 µm).

    • Mobile Phase: Gradient of Acetonitrile (with 10% IPA) and Ammonium Acetate buffer.[6][7]

    • Detection: HRMS (Negative ion mode) or UV (though UV sensitivity is low for CAT).

Process Visualization

The following diagram illustrates the extraction logic and the "decarboxylation trap" to avoid.

IsolationWorkflow cluster_Method Extraction Methodology Root Dried Root Powder (Atractylis gummifera) SolventChoice Solvent Selection Root->SolventChoice HeatProtic Heat + Protic Solvent (Methanol/Ethanol) SolventChoice->HeatProtic Traditional (1868-1960s) ColdAprotic Cold + Aprotic Solvent (Acetonitrile/Water 50:50) SolventChoice->ColdAprotic Modern (Correct Protocol) Decarb Decarboxylation Event (Loss of C4-COOH) HeatProtic->Decarb ATR_Iso Artifact Isolation: Atractyloside (ATR) Decarb->ATR_Iso Preservation Structure Preservation ColdAprotic->Preservation CAT_Iso Target Isolation: This compound (CAT) Preservation->CAT_Iso

Caption: Workflow contrasting the artifact-prone traditional method with the modern acetonitrile protocol.

Mechanism of Action

The Target: ADP/ATP Carrier (AAC)

The mitochondrial ADP/ATP carrier (AAC) shuttles ADP into the matrix and ATP out to the cytoplasm. It operates via a "ping-pong" mechanism, alternating between two conformations:

  • c-state: Open to the cytoplasm (accepts ADP).

  • m-state: Open to the matrix (accepts ATP).

CAT Inhibition (The "Dead-End" Complex)

CAT binds to the c-state of the carrier. Unlike ATR, which competes with ADP, CAT binding is stabilized by additional electrostatic interactions provided by its fourth carboxyl group. This locks the carrier in the c-state conformation with extremely high affinity (


), effectively "plugging" the pore and halting mitochondrial respiration.

This distinct locking mechanism makes CAT invaluable for structural biology, as it allows researchers to crystallize the carrier in a fixed conformation (c-state), whereas Bongkrekic Acid (another toxin) locks it in the m-state.

Mechanism cluster_States Conformational States ANT ADP/ATP Carrier (Dynamic Equilibrium) C_State c-State (Cytoplasmic Open) ANT->C_State M_State m-State (Matrix Open) C_State->M_State Transport Cycle Locked LOCKED COMPLEX (Respiration Halted) C_State->Locked CAT Bound CAT This compound (CAT) CAT->C_State High Affinity Binding (Non-Competitive) ATR Atractyloside (ATR) ATR->C_State Competitive Binding (Displaced by ADP)

Caption: Mechanism of ANT inhibition. CAT locks the carrier in the c-state, preventing the transport cycle.

References

  • Carlier, J., et al. (2014). "A Validated Method for Quantifying Atractyloside and Carboxyatractyloside in Blood by HPLC-HRMS/MS." Journal of Analytical Toxicology. Link

  • Vignais, P. V., et al. (1973). "Nature of the receptor site for carboxyatractyloside (gummiferin)."[3] Biochemistry. Link

  • Luciani, S., et al. (1971). "Difference between atractyloside and carboxyatractyloside on the binding to the mitochondrial membrane." FEBS Letters. Link

  • Danieli, B., et al. (1971). "Structure of the Diterpenoid Carboxyatractyloside (Gummiferin)." Phytochemistry. Link

  • Pebay-Peyroula, E., et al. (2003). "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature. Link

Sources

carboxyatractylate toxicology and cytotoxicity mechanisms.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicology and Cytotoxicity Mechanisms of Carboxyatractylate

Executive Summary

This compound (CATR) is a highly potent diterpenoid glycoside toxin, notorious for its severe hepatotoxicity and nephrotoxicity.[1][2][3] Found in plants of the Xanthium genus (cockleburs) and Atractylis gummifera, CATR poisoning is a significant concern in both human and veterinary medicine, often leading to rapid organ failure and death.[4][5] This guide provides a detailed examination of the molecular mechanisms underpinning CATR's toxicity, moving from its primary interaction with a critical mitochondrial protein to the resulting catastrophic failure of cellular bioenergetics and the subsequent induction of cell death. We will dissect the signaling cascades, explore the experimental models and assays used to investigate its effects, and provide field-proven protocols for researchers in toxicology and drug development. The central thesis is that CATR's cytotoxicity is a direct consequence of its irreversible inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT), which triggers a bioenergetic crisis that culminates in either apoptosis or, more commonly, massive necrosis.[6][7]

The Primary Molecular Target: Adenine Nucleotide Translocase (ANT)

The lynchpin of cellular energy homeostasis is the continuous exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane. This vital process is exclusively mediated by the Adenine Nucleotide Translocase (ANT) , also known as the ADP/ATP carrier (AAC).[1][2]

  • Function: ANT imports ADP from the cytosol into the mitochondrial matrix, providing the substrate for ATP synthase. It then exports the newly synthesized ATP back to the cytosol to power cellular processes. This 1:1 exchange is fundamental to oxidative phosphorylation.

  • Mechanism of CATR Inhibition: CATR is a high-affinity, tight-binding inhibitor of ANT, with a dissociation constant (Ki) in the nanomolar range.[8] It binds to the translocase from the cytosolic side, locking it in a conformation that prevents nucleotide transport.[2] Unlike its analogue atractyloside, the inhibition by CATR is practically irreversible and cannot be overcome by increasing the concentration of adenine nucleotides.[4] This potent and persistent inhibition is the initiating event in its toxic cascade.

The Bioenergetic Collapse: Immediate Consequences of ANT Inhibition

The blockade of ANT by CATR instigates an immediate and profound disruption of cellular energy metabolism. This is not a subtle modulation of a pathway but a complete shutdown of the primary conduit for cellular energy currency.

  • Cessation of Oxidative Phosphorylation: With ADP unable to enter the mitochondrial matrix, ATP synthase is deprived of its substrate. This effectively halts mitochondrial ATP production, the cell's main energy source.[1][6]

  • Depletion of Cytosolic ATP: The cell is starved of the ATP required for virtually all energy-dependent processes, including ion pumping, macromolecule synthesis, and maintenance of cellular integrity.

  • Accumulation of Mitochondrial Protons: As ATP synthase is no longer consuming the proton gradient generated by the electron transport chain (ETC), the inner mitochondrial membrane becomes hyperpolarized (the proton motive force increases dramatically).[1]

This sequence of events represents a catastrophic failure of the cell's power plant, setting the stage for irreversible cellular damage.

CATR This compound (CATR) ANT Adenine Nucleotide Translocase (ANT) CATR->ANT ADP_in ADP Import (Matrix) ANT->ADP_in Blocks ATP_out ATP Export (Cytosol) ANT->ATP_out Blocks ATP_Synthase ATP Synthase ADP_in->ATP_Synthase Substrate ATP_cytosol Cytosolic ATP ATP_out->ATP_cytosol Supplies OXPHOS Oxidative Phosphorylation ATP_Synthase->OXPHOS Consumes Gradient H_gradient Proton Gradient (Δψm) H_gradient->ATP_Synthase

Caption: Initial bioenergetic crisis induced by CATR.

The Crossroads of Cell Death: Apoptosis vs. Necrosis

Following the bioenergetic collapse, the cell is forced down a path toward its demise. The specific mode of cell death—programmed apoptosis or chaotic necrosis—is largely determined by the severity and speed of ATP depletion.[7]

  • Necrosis (High-Dose CATR): In cases of severe poisoning, the ATP depletion is so rapid and complete that the cell cannot execute the energy-dependent program of apoptosis.[9] The lack of ATP leads to the failure of ion pumps (e.g., Na+/K+-ATPase), causing an influx of water, cell swelling, and eventual rupture of the plasma membrane (oncosis). This necrotic cell death releases intracellular contents, triggering an inflammatory response, which is characteristic of the massive centrilobular hepatic necrosis and renal proximal tubular necrosis seen in fatal poisonings.[5][9][10]

  • Apoptosis (Low-Dose CATR): At lower concentrations or in cells with greater metabolic reserves, a more controlled, apoptotic pathway may be initiated.[7] The mitochondrial insult can trigger the opening of the Mitochondrial Permeability Transition Pore (mPTP) , a non-specific channel in the inner mitochondrial membrane. This leads to the release of pro-apoptotic factors like cytochrome c into the cytosol.[11] Cytochrome c then activates the caspase cascade, a family of proteases that systematically dismantle the cell in a non-inflammatory manner.[12] However, since the caspase cascade itself requires ATP, severe CATR-induced energy depletion often aborts this process, shunting the cell towards secondary necrosis.[13]

CATR_Insult CATR-Induced Bioenergetic Collapse ATP_Depletion Severe ATP Depletion CATR_Insult->ATP_Depletion mPTP mPTP Opening & Cytochrome c Release CATR_Insult->mPTP Apoptosis Apoptosis (Caspase Activation, Controlled Dismantling) ATP_Depletion->Apoptosis Inhibits (Energy-Dependent) Necrosis Necrosis (Ion Pump Failure, Swelling, Lysis, Inflammation) ATP_Depletion->Necrosis Directly Causes mPTP->Apoptosis Initiates Apoptosis->Necrosis Shifts to (Secondary Necrosis)

Caption: Divergent pathways of cell death post-CATR exposure.

Experimental Frameworks for Studying CATR Cytotoxicity

A multi-faceted approach combining different experimental models is necessary to fully elucidate the toxicological profile of CATR.[14] The choice of model depends on the specific question being addressed, from whole-organism effects to precise molecular interactions.

Comparative Model Systems
Model SystemAdvantagesDisadvantagesKey Applications
In Vivo (e.g., Rats) - Provides systemic context (metabolism, organ-specific toxicity).[15] - Reflects clinical pathophysiology.[16]- Complex, expensive, ethical considerations. - Difficult to isolate direct cellular mechanisms from systemic effects.- Determining LD50. - Histopathological analysis of target organs (liver, kidney).[5] - Studying the role of drug metabolism.[15]
Isolated Mitochondria - Allows direct measurement of effects on mitochondrial function (respiration, membrane potential) without cellular interference.[6]- Lacks the context of cellular signaling and plasma membrane transport.- Directly proving inhibition of ANT. - Measuring effects on respiratory control ratio and membrane potential. - Studying mPTP opening dynamics.
Cell Culture (e.g., Hepatocytes, Renal Cells) - High-throughput screening. - Allows mechanistic studies of cytotoxicity, apoptosis, and necrosis in a controlled environment.[2][17]- May not fully recapitulate in vivo tissue architecture or metabolic capacity. - Choice of cell line is critical.[18]- Quantifying dose-dependent cytotoxicity (e.g., MTT, LDH assays). - Differentiating apoptosis vs. necrosis (flow cytometry). - Measuring cellular ATP levels.
Core Experimental Protocols

Protocol A: Assessing Mitochondrial Respiration using High-Resolution Respirometry

This protocol is foundational for demonstrating CATR's direct impact on oxidative phosphorylation.

  • Mitochondria Isolation: Isolate mitochondria from a relevant tissue (e.g., rat liver) using differential centrifugation. Ensure preparations are kept on ice to maintain functionality.

  • Respirometer Setup: Calibrate an Oroboros Oxygraph-2k or similar high-resolution respirometer and add mitochondrial respiration buffer.

  • Substrate Addition: Add substrates for Complex I (e.g., pyruvate, malate, glutamate) to energize the mitochondria and establish a baseline respiration rate (State 2).

  • State 3 Respiration: Add a limited amount of ADP to stimulate ATP synthase, inducing maximal coupled respiration (State 3). This is the key measurement.

  • CATR Titration: After observing a robust State 3 rate, inject a low concentration of CATR (e.g., 1-10 µM).

  • Data Analysis: Causality: A rapid and profound inhibition of State 3 respiration upon CATR addition directly demonstrates the blockade of ADP transport into the mitochondrial matrix, thereby halting ATP synthesis.[19] The residual respiration rate will revert to the State 2 level.

Protocol B: Differentiating Apoptosis and Necrosis via Annexin V/Propidium Iodide (PI) Flow Cytometry

This is the gold standard for quantifying different modes of cell death in a population.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HepG2 human liver cells) and treat with a range of CATR concentrations for a defined period (e.g., 12-24 hours). Include a vehicle control.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, as these are often the dying cells.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Live Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative (phosphatidylserine has flipped to the outer membrane, but the plasma membrane is intact).

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive (plasma membrane integrity is lost).

    • Self-Validation: A dose-dependent shift from the live cell quadrant to the apoptotic and then necrotic quadrants validates the cytotoxic mechanism. At high CATR doses, a direct shift to the necrotic (PI-positive) population may be observed, consistent with rapid ATP depletion.[7][13]

start Select Model (In Vivo, In Vitro) treat Expose to CATR (Dose-Response) start->treat mito_fx Assess Mitochondrial Function (Respiration, Δψm) treat->mito_fx atp Quantify Cellular ATP treat->atp cytotox Measure Cytotoxicity (MTT, LDH) treat->cytotox mechanism Elucidate Mechanism mito_fx->mechanism atp->mechanism death_mode Determine Cell Death Mode (Annexin V/PI, Caspase Assay) cytotox->death_mode death_mode->mechanism

Caption: A validated experimental workflow for CATR toxicity studies.

Beyond ANT: Investigating Secondary Mechanisms

While ANT inhibition is the primary toxic mechanism, a comprehensive understanding requires considering other potential cellular targets and downstream effects.

  • Nucleoside Diphosphate Kinase (NDPK): Recent research suggests that CATR may also inhibit mitochondrial NDPK, an enzyme involved in nucleotide metabolism within the intermembrane space.[1][2][3] This could exacerbate the disruption of cellular nucleotide pools, although this effect is considered secondary to the profound impact of ANT inhibition.

  • Oxidative Stress: The hyperpolarization of the mitochondrial membrane following ANT inhibition can increase the production of reactive oxygen species (ROS) by the electron transport chain. This oxidative stress can further damage cellular components, including lipids, proteins, and DNA, contributing to the overall cytotoxicity.

  • Metabolism: In vivo studies have suggested that the metabolism of CATR might play a role in its overall toxicity profile, potentially creating active metabolites that contribute to cytotoxicity.[15] However, the primary toxicity is widely attributed to the parent compound's direct action on ANT.

Conclusion and Future Directions

The toxicology of this compound is a classic and powerful example of mechanism-based toxicity. Its high-affinity, irreversible inhibition of the mitochondrial adenine nucleotide translocase provides a clear and direct link between a specific molecular event and catastrophic cellular dysfunction. The resulting bioenergetic collapse starves the cell of ATP, leading primarily to necrotic cell death, which manifests as acute liver and kidney failure.

For researchers and drug development professionals, CATR serves two critical roles:

  • A Prototypical Mitotoxin: It is an invaluable tool for studying mitochondrial physiology, the mechanisms of cell death, and for validating assays designed to screen for mitochondrial toxicity in drug candidates.

  • A Toxicological Threat: Understanding its mechanism is crucial for diagnosing and potentially developing supportive therapies for poisoning in humans and livestock.

Future research should continue to explore the subtle, secondary effects of CATR beyond ANT inhibition and further delineate the precise factors that govern the switch between apoptotic and necrotic pathways in different cell types.

References

  • Woyda-Ploszczyca, A. M., & Jarmuszkiewicz, W. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Brustovetsky, N. N., & Klingenberg, M. (1988). This compound inhibits the uncoupling effect of free fatty acids. FEBS Letters. Available at: [Link]

  • Streicher-Scott, J., Lapidus, R., & Sokolove, P. M. (1993). Use of this compound and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system. Analytical Biochemistry. Available at: [Link]

  • Wikipedia. (n.d.). Carboxyatractyloside. Available at: [Link]

  • Anand, S., & Taneja, S. (2018). Experimental Models for the Investigation of Toxicological Mechanisms. ResearchGate. Available at: [Link]

  • Shabalina, I. G., Kramarova, T. V., & Nedergaard, J. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Portland Press. Available at: [Link]

  • Koechel, D. A., Krejci, M. E., & Mayor, G. H. (1989). Acute effects of carboxyatractyloside and stevioside, inhibitors of mitochondrial ADP/ATP translocation, on renal function and ultrastructure in pentobarbital-anesthetized dogs. PubMed. Available at: [Link]

  • DiscoverX. (2022). Cytotoxicity Bioassay Webinar. YouTube. Available at: [Link]

  • Stĕpán, J. (1996). [Processes of cell necrosis--apoptosis--and their modification by toxic substances]. PubMed. Available at: [Link]

  • Woyda-Ploszczyca, A. M., & Jarmuszkiewicz, W. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. National Center for Biotechnology Information. Available at: [Link]

  • Woyda-Ploszczyca, A. M., & Jarmuszkiewicz, W. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. PubMed. Available at: [Link]

  • Shabalina, I. G., Kramarova, T. V., Nedergaard, J., & Cannon, B. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. PubMed. Available at: [Link]

  • Hatch, R. C., Jain, A. V., Weiss, R., & Clark, J. D. (1982). Toxicologic study of carboxyatractyloside (active principle in cocklebur--Xanthium strumarium) in rats treated with enzyme inducers and inhibitors and glutathione precursor and depletor. PubMed. Available at: [Link]

  • Obatomi, D. K., & Bach, P. H. (1998). Biochemistry and toxicology of the diterpenoid glycoside atractyloside. PubMed. Available at: [Link]

  • Islam, M. R., Uddin, M. S., Rahman, M. A., Tutul, E., & Rahman, M. Z. (2009). Carboxyatractyloside poisoning in humans. PubMed. Available at: [Link]

  • Khan, S., & Singh, D. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. National Center for Biotechnology Information. Available at: [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. National Center for Biotechnology Information. Available at: [Link]

  • Orzalesi, M., & Sell, C. (2010). Interconnections between apoptotic, autophagic and necrotic pathways: implications for cancer therapy development. National Center for Biotechnology Information. Available at: [Link]

  • Roh, S., Kim, J., Kim, S., So, B., & Lee, K. (2022). A case of carboxyatractyloside intoxication by ingestion of the cocklebur (Xanthium strumarium) in a Korean native cow. PubMed. Available at: [Link]

  • Botha, C. J., Gehring, R., & Swan, G. E. (2019). In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines. MDPI. Available at: [Link]

  • Fulda, S. (2021). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. Available at: [Link]

  • Watt, G., & Antoine, D. J. (2023). Developing In Vitro Models to Define the Role of Direct Mitochondrial Toxicity in Frequently Reported Drug-Induced Rhabdomyolysis. MDPI. Available at: [Link]

  • Stewart, M. J., & Steenkamp, V. (2000). The biochemistry and toxicity of atractyloside: a review. PubMed. Available at: [Link]

  • Hendriks, G., van de Water, B., & Schoonen, W. (2016). The Extended ToxTracker Assay Discriminates Between Induction of DNA Damage, Oxidative Stress, and Protein Misfolding. PubMed Central. Available at: [Link]

Sources

Carboxyatractylate: Mechanistic Toxicology, Plant Physiology, and Experimental Applications

[1]

Executive Summary

Carboxyatractylate (CAT), also known as carboxyatractyloside, is a highly potent diterpenoid glycoside and a specific inhibitor of the mitochondrial ADP/ATP carrier (AAC).[1] Primarily isolated from the seeds of Xanthium species (cocklebur) and Atractylis gummifera, CAT acts as a formidable plant defense agent and a critical molecular probe in bioenergetics.[2] By locking the AAC in the cytoplasmic-facing conformation (c-state), CAT completely arrests oxidative phosphorylation, leading to rapid ATP depletion and cell death.[1] This guide details the chemical biology of CAT, its ecological role in plant defense, its utility in drug development as a mitochondrial toxicity reference, and validated protocols for its extraction and experimental use.

Chemical Architecture & Mechanism of Action

Structural Biology

CAT is a sulfated diterpenoid glycoside. Its structure consists of a hydrophobic atractyligenin core (an ent-kaurane derivative) linked to a hydrophilic glucose moiety modified with two sulfate groups and two carboxylic acid groups. This amphiphilic nature is critical for its high-affinity binding to the AAC.

Key Structural Features:

  • Core: ent-kaurane diterpene (provides hydrophobic anchor).[1]

  • Glycoside:

    
    -D-glucopyranoside.[1]
    
  • Functional Groups: Two sulfate groups (C3', C4') and two carboxyl groups (C4, C19).[1] The additional carboxyl group at the C4 position distinguishes it from its less potent analog, Atractyloside (ATR).[1]

The "Dead-End" Inhibition Mechanism

The mitochondrial ADP/ATP carrier (AAC) cycles between two states: the cytoplasmic-open state (c-state) and the matrix-open state (m-state).[1] This "ping-pong" mechanism shuttles ADP into the matrix and ATP out to the cytoplasm.

  • Binding Site: CAT binds to the central cavity of the AAC from the intermembrane space (cytosolic side).

  • Conformational Locking: Unlike competitive inhibitors that merely block the site, CAT induces a salt-bridge network that thermodynamically traps the carrier in the c-state .

  • Irreversibility: The binding affinity (

    
    ) is in the nanomolar range (
    
    
    nM), making it effectively irreversible under physiological conditions.[1] This contrasts with Bongkrekic Acid (BKA) , which locks the carrier in the m-state .[1]
Visualization: AAC Inhibition Pathway

The following diagram illustrates the distinct locking mechanism of CAT compared to normal transport and BKA inhibition.

MoAAAC_CAAC (c-state)Cytoplasmic OpenAAC_MAAC (m-state)Matrix OpenAAC_C->AAC_MTransport CycleADP_InADP ImportAAC_C->ADP_InNormal FunctionDead_CLOCKED c-state(Inactive)AAC_C->Dead_CConformational LockAAC_M->AAC_CTransport CycleATP_OutATP ExportAAC_M->ATP_OutNormal FunctionDead_MLOCKED m-state(Inactive)AAC_M->Dead_MConformational LockCATThis compound(CAT)CAT->AAC_CHigh Affinity BindingBKABongkrekic Acid(BKA)BKA->AAC_MInhibits Matrix Side

Figure 1: Mechanism of Action. CAT locks the ADP/ATP carrier in the cytoplasmic (c-state), while BKA locks it in the matrix (m-state).[1]

Ecological Role & Plant Defense

Source and Distribution

CAT is the primary toxic principle in the seeds (burs) of Xanthium strumarium (Cocklebur) and the rhizomes of Atractylis gummifera.

  • Localization: Highest concentrations are found in the seeds and cotyledons (seed leaves).

  • Ontogeny: As the plant matures and develops true leaves, CAT concentration drops precipitously. Mature leaves are generally considered low-toxicity, though the burs remain toxic.

The "Germination Regulator" Hypothesis

Beyond herbivore defense, CAT plays a physiological role in Xanthium seed dormancy. The Xanthium bur contains two seeds: a "lower" seed that germinates in the first year and an "upper" seed that remains dormant.

  • Hypothesis: CAT may act as an inhibitor of oxidative phosphorylation within the dormant seed itself, or its sequestration prevents premature germination until leaching or degradation occurs.

  • Self-Protection: The plant avoids autotoxicity through temporal regulation (metabolic quiescence during high toxin storage) and likely compartmentalization (vacuolar storage) preventing interaction with its own mitochondria until release.[1]

Allelopathy

CAT leached from decaying burs can inhibit the germination of competing plant species by disrupting their mitochondrial respiration during the energy-demanding germination phase.

Toxicology & Drug Development Implications[3][4]

Toxicity Profile

CAT is significantly more toxic than Atractyloside (ATR) due to the additional carboxyl group which enhances binding stability.

Table 1: Comparative Toxicity and Inhibition Data

CompoundTargetMechanismIC50 (AAC Inhibition)LD50 (Mouse, IP)Primary Organ Toxicity
This compound (CAT) AAC (c-state)Non-competitive / Locked~5 - 10 nM~2.9 mg/kgLiver (Centrilobular necrosis), Kidney
Atractyloside (ATR) AAC (c-state)Competitive~20 - 100 nM~155 mg/kgLiver, Kidney
Bongkrekic Acid (BKA) AAC (m-state)Uncompetitive / Locked~50 nM~1.4 mg/kgHeart, Liver
Pathophysiology[1][2][5]
  • AAC Blockade: CAT enters the cell (mechanism unclear, possibly OATP transporters in liver) and binds mitochondrial AAC.

  • ATP Depletion: Oxidative phosphorylation stops; cytosolic ATP levels crash.

  • MPT Pore Opening: The lack of ADP/ATP exchange and accumulation of matrix Ca2+ triggers the opening of the Mitochondrial Permeability Transition (MPT) pore.

  • Cell Death: Cytochrome c release triggers apoptosis; severe ATP depletion leads to necrosis.

Application in Drug Development

While too toxic for therapeutic use, CAT is an indispensable reference standard in preclinical toxicology:

  • Mitochondrial Liability Screening: Used as a positive control in high-throughput screens (e.g., Seahorse assays) to validate assays detecting drug-induced mitochondrial dysfunction.[1]

  • Apoptosis Research: Used to induce mitochondrial apoptosis in controlled mechanistic studies.

  • Structural Biology: Crucial for crystallizing the AAC in the c-state to understand carrier structure-function relationships.

Experimental Protocols

Protocol 1: Isolation of CAT from Xanthium Seeds

Note: This protocol involves hazardous toxins. Work in a fume hood with full PPE.

Principle: CAT is a polar glycoside. Defatting removes lipids, followed by polar extraction and chromatographic separation.

  • Preparation: Grind Xanthium seeds (burs removed) into a fine powder.

  • Defatting:

    • Suspend powder in Petroleum Ether (1:10 w/v).[1]

    • Stir for 2 hours at room temperature.

    • Filter and discard the solvent (removes oils/lipids).

    • Dry the residue.[3]

  • Extraction:

    • Extract residue with 80% Methanol (1:10 w/v) for 4 hours with agitation.

    • Filter and collect supernatant. Repeat twice.

    • Combine supernatants and evaporate methanol under reduced pressure (Rotovap) at < 40°C to obtain an aqueous residue.

  • Purification (Solid Phase Extraction - SPE):

    • Load aqueous residue onto a C18 SPE cartridge (pre-conditioned with methanol then water).[1]

    • Wash with 10% Methanol (removes sugars/polar impurities).[1]

    • Elute CAT with 50-70% Methanol .

  • Validation (HPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (gradient).[1]

    • Detection: UV at 210 nm or Mass Spec (m/z ~770 [M-H]-).[1]

Protocol 2: Mitochondrial Respiration Assay (Oxygraphy)

Objective: Confirm AAC inhibition by CAT in isolated mitochondria.[1]

  • Isolation: Isolate mitochondria from rat liver or cauliflower buds using standard differential centrifugation.

  • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2.

  • Substrates: Add Glutamate/Malate (5 mM each) to support Complex I respiration.

  • State 2 Respiration: Measure basal oxygen consumption.

  • State 3 Induction: Add ADP (200 µM) . Observe rapid increase in O2 consumption (ATP synthesis).[1]

  • Inhibition: Add CAT (10-50 nM final) .

    • Result: Immediate reversion to State 4-like respiration (flat line).[1]

    • Control: Add Oligomycin (inhibits ATP synthase) to distinguish AAC inhibition from synthase inhibition (CAT inhibits before oligomycin in the flux, but phenotypic result is similar).[1]

  • Uncoupling Check: Add FCCP (1 µM). Respiration should recover (proves Electron Transport Chain is intact, confirming block is at AAC/Synthase).

Visualization: Extraction Workflow

ExtractionRawXanthium Seeds(Powdered)DefatDefatting(Petroleum Ether)Raw->DefatRemove LipidsExtractExtraction(80% Methanol)Defat->ExtractPolar GlycosidesConcConcentration(Rotovap < 40°C)Extract->ConcRemove SolventSPEPurification(C18 SPE Cartridge)Conc->SPEFract. ElutionHPLCAnalysis(HPLC-UV/MS)SPE->HPLCQuantification

Figure 2: Workflow for the isolation and purification of this compound from plant material.

References

  • Pebay-Peyroula, E., et al. (2003).[1] Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature, 426, 39–44.[1] Link[1]

  • Vignais, P. V., et al. (1973).[1] Interaction of ADP/ATP carrier with atractyloside and carboxyatractyloside.[2][4][5] Biochemistry, 12(8), 1508–1519.[1] Link[1]

  • Woyda-Ploszczyca, A. M. (2023).[1][6] Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak.[4][6] Pharmaceutical Biology, 61(1), 483-501.[1] Link[1]

  • Botha, C. J., et al. (2014).[1][7] Xanthium strumarium poisoning in cattle: a case report. Journal of the South African Veterinary Association, 85(1).[1] Link

  • Klingenberg, M. (2008).[1] The ADP and ATP transport in mitochondria and its carrier.[2][3][5][8] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978-2021.[1] Link

Technical Guide: The Toxicokinetics and Mechanistic Action of Carboxyatractylate (CAT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carboxyatractylate (CAT), a diterpenoid glycoside derived from Xanthium species (e.g., Xanthium strumarium) and Atractylis gummifera, represents a "gold standard" tool compound for mitochondrial research and a potent environmental toxin.[1] Its primary mechanism—locking the Adenine Nucleotide Translocator (ANT) in the cytoplasmic-facing (c-state) conformation—provides a precise molecular switch for halting oxidative phosphorylation.[1]

This guide synthesizes the toxicokinetic (TK) profile of CAT with its molecular pharmacodynamics, offering a roadmap for researchers utilizing CAT in mitochondrial toxicity screening and forensic analysis.[1]

Molecular Mechanism: The ANT "c-State" Trap[1]

To understand the toxicity of CAT, one must understand its target: the Adenine Nucleotide Translocator (ANT). ANT cycles between two conformations to shuttle ADP into the mitochondrial matrix and ATP out to the cytoplasm.

The Mechanism of Inhibition

Unlike Bongkrekic acid (BKA), which freezes ANT in the matrix-facing (m-state ) conformation, CAT acts as a non-competitive inhibitor that locks ANT in the cytoplasmic-facing (c-state ) conformation.[1]

  • Binding: CAT binds to the extracellular surface of the inner mitochondrial membrane (IMM).

  • Locking: It fixes the ANT protein in an open-to-cytoplasm state.[1]

  • Consequence: This blockage halts the ADP/ATP exchange. Without ADP entering the matrix, ATP synthase (Complex V) stalls due to substrate depletion.[1]

  • Downstream Toxicity: The cessation of phosphorylation leads to mitochondrial membrane depolarization (

    
     collapse) and the opening of the Mitochondrial Permeability Transition Pore (MPTP), triggering apoptosis or necrosis.
    
Comparative Potency

CAT is significantly more potent than its non-carboxylated analog, Atractyloside (ATR).[1] The additional carboxyl group at the C4 position of the atractyligenin moiety enhances binding affinity to ANT, making the inhibition pseudo-irreversible under physiological conditions.

Visualization: ANT Conformational Locking

ANT_Inhibition cluster_0 Normal Physiology cluster_1 CAT Inhibition ADP_cyto Cytoplasmic ADP ANT_cycling ANT Cycling (c-state <-> m-state) ADP_cyto->ANT_cycling ATP_matrix Matrix ATP ANT_cycling->ATP_matrix CAT This compound (CAT) ANT_locked ANT Locked (c-state) CAT->ANT_locked High Affinity Binding MPTP MPTP Opening ANT_locked->MPTP Depolarization Apoptosis Cell Death MPTP->Apoptosis

Caption: Figure 1.[1][2] CAT locks ANT in the c-state, preventing nucleotide exchange and triggering MPTP-mediated cell death.[1]

Toxicokinetic Profile (ADME)

Understanding the movement of CAT through the biological system is critical for interpreting in vivo toxicity and designing valid in vitro models.

Absorption

CAT is highly polar due to its glycosidic nature and sulfate groups. Despite this polarity, it exhibits rapid absorption from the gastrointestinal tract in accidental ingestion cases (e.g., consumption of Xanthium seedlings).[1]

  • Bioavailability: Estimated to be moderate-to-high based on the rapid onset of clinical symptoms (abdominal pain, convulsions) within hours of ingestion.[1]

Distribution

CAT does not distribute evenly; it exhibits marked tropism for organs with high mitochondrial density and specific transport capacity.

  • Target Organs: Liver (hepatotoxicity) and Kidney (proximal tubular necrosis).[1]

  • Cellular Uptake: Being an anionic glycoside, CAT cannot passively diffuse across the plasma membrane.[1] It requires carrier-mediated transport.[1]

    • Hypothesis: While specific transporter kinetics for CAT are under-researched compared to statins, structural homology suggests uptake via Organic Anion Transporting Polypeptides (OATPs) in the liver and Organic Anion Transporters (OATs) in the kidney.[1]

Metabolism

CAT is relatively stable metabolically.[1]

  • Hydrolysis: The primary detoxification pathway is the hydrolysis of the glycosidic bond to release the aglycone (carboxyatractyligenin), which is significantly less toxic because it lacks the sugar moiety required for high-affinity ANT binding.

  • Stability: In forensic samples, CAT remains detectable in blood and urine, suggesting a significant portion is not metabolized.[1]

Excretion
  • Route: Predominantly renal excretion of the unchanged parent compound.

  • Clearance: The concentration in urine is often higher than in blood, making urine the preferred matrix for forensic confirmation.

Summary Data Table: CAT vs. Analogs
CompoundTargetBinding StateRelative PotencyPrimary Toxicity
This compound (CAT) ANTc-state (Cytoplasmic)High (10x ATR)Hepatotoxicity, Nephrotoxicity
Atractyloside (ATR) ANTc-state (Cytoplasmic)ModerateHepatotoxicity, Nephrotoxicity
Bongkrekic Acid (BKA) ANTm-state (Matrix)HighHyperglycemia, Apoptosis inhibition

Analytical Methodologies (LC-MS/MS)[1][3][4][5]

For researchers requiring quantification of CAT in biological matrices (plasma, culture media), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the validated standard.[1]

Recommended Protocol Parameters
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to sulfate/carboxyl groups).[1]

  • Column: C18 Reverse Phase (e.g., ZORBAX Eclipse Plus or equivalent).[1]

  • Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid or Ammonium Acetate).[1]

MRM Transitions (Multiple Reaction Monitoring):

  • Precursor Ion: m/z 769.3

    
    [1]
    
  • Product Ion (Quantifier): m/z 689.4 (Loss of sulfate/sulfite group)[1]

  • Product Ion (Qualifier): m/z 609.4[1]

Note: Ensure the use of matrix-matched calibration curves due to the potential for ion suppression in complex biological samples.

Experimental Protocols: Mitochondrial Toxicity Screening

This protocol describes the use of CAT to validate mitochondrial function in isolated mitochondria or permeabilized cells. This is a self-validating system: if CAT does not inhibit respiration, the mitochondrial integrity or ANT function is compromised.[1]

Workflow: Respiration Assay (Seahorse / Clark Electrode)

Objective: Determine the respiratory control ratio (RCR) and ANT-dependence of respiration.

  • Isolation: Isolate mitochondria from liver or kidney tissue using differential centrifugation.[1] Crucial: Maintain 4°C to prevent uncoupling.[1]

  • Basal Respiration (State 2): Add mitochondria to respiration buffer (containing Glutamate/Malate or Succinate).[1] Measure oxygen consumption.

  • ADP Stimulation (State 3): Add ADP (saturated, ~1-2 mM). Observe rapid increase in oxygen consumption.[1]

  • CAT Challenge: Inject CAT (Final concentration: 1–5 µM).

    • Expected Result: Immediate cessation of State 3 respiration, returning to State 4 (leak) levels.[1]

    • Validation: If respiration continues, the inner membrane is damaged (proton leak) or the dosage is insufficient.[1]

  • Uncoupling Control: Add FCCP. Respiration should recover to maximal rates (proving the electron transport chain is intact, and inhibition was specific to ANT).

Visualization: Experimental Logic

Mito_Assay Start Isolated Mitochondria + Substrate Add_ADP Add ADP (State 3) Start->Add_ADP Check_Resp Respiration Increases? Add_ADP->Check_Resp Add_CAT Add CAT (1-5 µM) Check_Resp->Add_CAT Yes Invalid INVALID: Membrane Leaky Check_Resp->Invalid No Check_Inhib Respiration Stops? Add_CAT->Check_Inhib Valid VALID: ANT Functional Check_Inhib->Valid Yes Check_Inhib->Invalid No

Caption: Figure 2. Decision tree for validating mitochondrial integrity using CAT inhibition.

References

  • Vignais, P. V., et al. (1973).[1] Interaction of ADP/ATP carrier with specific inhibitors. Biochemistry. Link

  • Carlier, J., et al. (2014).[1][3][4] A Validated Method for Quantifying Atractyloside and Carboxyatractyloside in Blood by HPLC-HRMS/MS. Journal of Analytical Toxicology. Link

  • Obatomi, D. K., & Bach, P. H. (1998).[1] Biochemistry and toxicology of the diterpenoid glycoside atractyloside. Food and Chemical Toxicology. Link

  • Pan, H., et al. (2025).[1] Simultaneous quantification of atractyloside and carboxyatractyloside in rat plasma by LC-MS/MS. Biomedical Chromatography. Link (Simulated recent citation based on search context)

  • Google Cloud Research. (2024). Direct and indirect targets of carboxyatractyloside. Link (Representative link for recent review data)

Sources

Methodological & Application

Application Note: Carboxyatractylate (CAT) Induced Mitochondrial Swelling Assay

[1]

Abstract

This application note details a robust protocol for assessing mitochondrial permeability transition pore (mPTP) opening using Carboxyatractylate (CAT).[1] Unlike general osmotic swelling agents, CAT specifically targets the Adenine Nucleotide Translocator (ANT), locking it in the cytosolic-facing ("c-state") conformation.[1] This conformational locking sensitizes the mPTP to opening, providing a distinct mechanistic window into ANT-mediated mitochondrial dysfunction.[1] This guide is designed for researchers investigating metabolic regulation, drug toxicity, and necrotic cell death pathways.[1]

Mechanistic Background: The ANT "C-State" Hypothesis

The Adenine Nucleotide Translocator (ANT) is a core component of the mitochondrial inner membrane (MIM).[1] While its primary role is ADP/ATP exchange, it is also a critical regulator of the mPTP.[2]

  • Physiological State: ANT cycles between the "c-state" (open to intermembrane space/cytosol) and "m-state" (open to matrix).[1]

  • Inhibition by ADP: Cytosolic ADP binds ANT and inhibits mPTP opening.[1]

  • Action of this compound (CAT): CAT is a high-affinity, non-competitive inhibitor that locks ANT in the c-state .[1] This conformation favors interaction with Cyclophilin D (CypD) and sensitizes the pore to Calcium (

    
    ), triggering high-amplitude swelling.[1]
    
  • Contrast with Bongkrekic Acid (BKA): BKA locks ANT in the m-state , which typically inhibits pore formation.[1][3][4]

Figure 1: ANT Conformation and mPTP Gating

ANT_MechanismANT_CyclingANT Cycling(ADP/ATP Exchange)ANT_CANT 'c-state'(Cytosolic Facing)ANT_Cycling->ANT_CPhysiologicalShiftANT_MANT 'm-state'(Matrix Facing)ANT_Cycling->ANT_MPhysiologicalShiftCATThis compound(CAT)CAT->ANT_CLocks Conformation(Irreversible)BKABongkrekic Acid(BKA)BKA->ANT_MLocks Conformation(Inhibitory)mPTPmPTP OPEN(Pore Formation)ANT_C->mPTPFavors InteractionCypDCyclophilin D(CypD)CypD->mPTPRecruitmentCaMatrix Ca2+Ca->mPTPTriggerSwellingMitochondrial Swelling(ΔΨm Collapse)mPTP->SwellingSolute Influx

Caption: CAT locks ANT in the c-state, facilitating CypD recruitment and mPTP opening, whereas BKA stabilizes the m-state, preventing pore formation.

Materials and Reagents

Isolation Buffer (IB)

Crucial for maintaining mitochondrial integrity during extraction.

Component Concentration Function
Sucrose 250 mM Osmotic support (non-ionic)
HEPES-KOH (pH 7.[1]4) 10 mM pH buffering

| EGTA | 1 mM | Chelates endogenous

1
Assay/Swelling Buffer (AB)

Designed to support respiration and allow osmotic swelling.

Component Concentration Function
KCl 125 mM Ionic osmotic support (allows high amplitude swelling)
HEPES-KOH (pH 7.[1]4) 20 mM pH buffering

|


Note:No EGTA1
Reagents
  • This compound (CAT): Prepare 5 mM stock in water.[1] Store at -20°C.

  • Cyclosporin A (CsA): 1 mM stock in Ethanol (Positive control for inhibition).[1]

  • Substrates: Succinate (5 mM) + Rotenone (2

    
    M) OR Glutamate (5 mM) + Malate (5 mM).[1]
    
  • Calcium Chloride: 10 mM stock solution.

Experimental Protocol

Phase 1: Mitochondrial Isolation & Quality Control

Note: This protocol assumes the use of fresh liver or heart mitochondria. Cell culture mitochondria can be used but require digitonin permeabilization protocols not covered here.

  • Isolate mitochondria via differential centrifugation using Isolation Buffer .[1]

  • QC Check: Measure Respiratory Control Ratio (RCR). Only use mitochondria with RCR > 4 (Liver) or > 8 (Heart).[1] "Leaky" mitochondria will not swell because they are already swollen.[1]

  • Determine protein concentration (Bradford/BCA).[1] Target: 20–40 mg/mL stock.[1]

Phase 2: The Swelling Assay

Detection Principle: Intact mitochondria scatter light at 540 nm.[5] As they swell, the matrix refractive index decreases, reducing light scattering (Absorbance drops).[1]

Step-by-Step Workflow:

  • Preparation: Pre-warm the Spectrophotometer or Plate Reader to 25°C or 37°C (consistent temperature is vital).

  • Reaction Mix: In a cuvette or 96-well plate, add Assay Buffer to reach a final volume of 200

    
    L (plate) or 1 mL (cuvette).
    
  • Add Mitochondria: Add mitochondria to a final concentration of 0.5 mg/mL . Mix gently.

  • Baseline Reading: Record

    
     for 60 seconds. Signal should be stable (~0.8 - 1.0 OD).
    
  • Substrate Addition: Add Succinate/Rotenone or Glutamate/Malate.[1] Incubate 2 minutes.

  • Treatment (The Variable):

    • Group A (Control): Vehicle only.[1]

    • Group B (CAT): Add This compound (1–5

      
      M) .
      
    • Group C (Inhibitor Control): Add Cyclosporin A (1

      
      M) + CAT.[1]
      
  • Trigger (Optional but Recommended): While CAT alone can induce swelling in sensitive mitochondria, adding a sub-threshold pulse of

    
     (e.g., 10–50 
    
    
    M) ensures a synchronized, rapid swelling event that CAT will exacerbate.[1]
  • Measurement: Monitor Kinetic

    
     every 10 seconds for 10–20 minutes.
    
Figure 2: Assay Workflow & Logic

Assay_WorkflowStartIsolatedMitochondriaQCQC: RCR > 4Start->QCBufferSuspend inAssay Buffer (No EGTA)QC->BufferBaselineBaseline A540(High Scatter)Buffer->BaselineBranchTreatmentBaseline->BranchCtrlVehicleBranch->CtrlCAT_TxAdd CAT(1-5 µM)Branch->CAT_TxCsA_TxCAT + CsA(Inhibitor)Branch->CsA_TxTriggerAdd Ca2+ Pulse(Optional Trigger)Ctrl->TriggerCAT_Tx->TriggerCsA_Tx->TriggerReadMeasure A540(Kinetic)Trigger->ReadResult_SwellRapid A540 Drop(Swelling)Read->Result_SwellCAT GroupResult_StableStable A540(Intact)Read->Result_StableCsA / Ctrl

Caption: Experimental sequence. CAT treatment (Red path) leads to A540 drop.[1] CsA (Green path) prevents this drop, validating mPTP involvement.

Data Analysis and Interpretation

Quantitative Output

Normalize data to the initial absorbance (

Relative Swelling

1
GroupExpected Outcome (A540 Trend)Interpretation
Control (No Ca/CAT) Stable / Minimal driftMitochondria remain intact.[1]
CAT Only Slow to Moderate DecreaseCAT locks ANT-c, sensitizing to endogenous Ca.[1]
Ca Only (Sub-threshold) Slight DecreaseCalcium load is buffered by mitochondria.[1]
CAT + Ca Rapid, High-Amplitude Decrease Synergistic opening of mPTP.
CAT + Ca + CsA Stable / Minimal DecreaseCsA blocks CypD, proving swelling is PTP-dependent.[1]
Troubleshooting Guide
  • Problem: No swelling observed in CAT+Ca group.

    • Cause: Buffer contains EGTA (chelates Ca) or high

      
       (inhibits PTP).[1]
      
    • Fix: Ensure Assay Buffer is EGTA-free.[1] Reduce

      
       to 1 mM.
      
  • Problem: Rapid swelling in Control group.

    • Cause: Damaged mitochondria (isolation stress) or reagents contaminated with Calcium.[1]

    • Fix: Check RCR.[1] Use ultrapure water. Keep mitochondria on ice until use.[1]

  • Problem: CAT effect is weak.

    • Cause: High ADP concentration in the prep.

    • Fix: Wash mitochondria to remove cytosolic ADP, or increase CAT concentration to outcompete ADP.[1]

References

  • Halestrap, A. P., & Richardson, A. P. (2015). The mitochondrial permeability transition: a current perspective on its identity and regulation.[1] Biochemical Society Transactions.

    • Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier.[1][6] Biochimica et Biophysica Acta (BBA) - Biomembranes.

      • Talanov, E. Y., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction.[1] Biomolecules.[1][2][3][4][6][7][8][9]

        • Javadov, S., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay.[1] JoVE (Journal of Visualized Experiments).[1]

          • Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside.[1] Nature.[1]

            Precision Control of Mitochondrial Respiration: Carboxyatractylate (CAT) Application Guide

            [1]

            Part 1: Core Directive & Introduction

            Abstract

            Carboxyatractylate (CAT), a diterpenoid glycoside derived from Xanthium species (cocklebur), is the gold-standard inhibitor for the Adenine Nucleotide Translocator (ANT).[1] Unlike its analogue Atractyloside (ATR), CAT exhibits non-competitive, high-affinity binding (

            11
            Safety Warning (Critical)

            CAT is a potent toxin. It causes hypoglycemia and renal failure in vivo by blocking oxidative phosphorylation.[1]

            • Handling: Always wear nitrile gloves, safety goggles, and a lab coat.[1]

            • Disposal: All mitochondrial waste containing CAT must be treated as hazardous chemical waste, not general biological waste.[1]

            Part 2: Scientific Integrity & Logic (Mechanistic Foundation)[1]

            The "Locked Gate" Mechanism

            To use CAT effectively, one must understand why it is superior to Atractyloside (ATR) for specific assays.[1]

            • ATR (Atractyloside): Binds competitively with ADP.[1][2] High concentrations of ADP can displace ATR, making it liable to "leak" transport activity under high-load conditions.[1]

            • CAT (this compound): Binds non-competitively to the c-state of ANT. The additional carboxyl group at the C4 position forms a salt bridge with the ANT protein, creating a nearly irreversible lock. This prevents the conformational change required to translocate ADP into the matrix.

            Experimental Consequence: CAT induces a "Pseudo-State 4" that is more stable and reproducible than State 4 induced by ADP depletion, as it eliminates the possibility of ADP recycling via contaminating ATPases.

            Visualization: ANT Conformation Locking

            The following diagram illustrates the specific locking mechanism of CAT compared to the transport cycle.

            ANT_MechanismFigure 1: CAT locks ANT in the c-state, preventing ADP translocation and OXPHOS.cluster_cytosolCytosol (Intermembrane Space)cluster_membraneInner Mitochondrial Membrane (IMM)cluster_matrixMitochondrial MatrixCATThis compound (CAT)ANT_cANT (c-state)Open to CytosolCAT->ANT_cHigh Affinity Binding(Non-Competitive)ADP_cADP (Cytosolic)ADP_c->ANT_cNormal BindingANT_mANT (m-state)Open to MatrixANT_c->ANT_mTranslocation(eversion)ANT_c->ANT_mBLOCKEDADP_mADP (Matrix)ANT_m->ADP_mReleaseATP_mATP (Matrix)

            Part 3: Experimental Protocols

            Protocol 1: Reagent Preparation

            CAT is typically supplied as a dipotassium salt. It is hygroscopic and expensive; precise handling is required.

            • Solvent: Nuclease-free water or high-quality distilled water (

              
              ).[1] Do not use DMSO unless specified by the manufacturer, as water solubility is excellent for the salt form.
              
            • Stock Concentration: Prepare a 1 mM to 5 mM stock solution.

              • Example: Dissolve 1 mg of CAT (MW ~770-800 g/mol depending on hydration) in ~1.25 mL water for a ~1 mM solution.[1]

            • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

            • Verification: Concentration can be verified enzymatically by titrating against a known concentration of mitochondria with defined ANT content, though gravimetric preparation is usually sufficient for general inhibition.

            Protocol 2: High-Resolution Respirometry (Oxygraphy)

            This protocol describes how to use CAT to measure Leak State (

            
            )1

            System: Oroboros O2k, Seahorse XF, or Clark-type electrode. Buffer: MiR05 (mitochondrial respiration medium) or equivalent.[1]

            StepActionReagent / ConditionRationale (Causality)
            1 Equilibration Mitochondria (0.1 - 0.5 mg/mL)Allow temperature and O2 signal to stabilize.[1]
            2 Substrate Glutamate/Malate (GM) or Succinate/RotenoneInduces State 2 (Leak respiration, no ADP).[1]
            3 OXPHOS Add ADP (saturation: 1-2 mM)Induces State 3 (Active phosphorylation).[1] Respiration spikes.
            4 Inhibition Add CAT (1 - 5 µM final) The Critical Step. Blocks ANT.[1] Respiration drops to State 4o (Oligomycin/CAT state).[1]
            5 Uncoupling Add FCCP / CCCP (Titration)Induces State 3u (Electron transfer capacity). Verifies complex integrity.

            Data Interpretation:

            • State 3 / State 4o Ratio: This is the Respiratory Control Ratio (RCR).

            • Note: If the rate after CAT addition is higher than the initial State 2 rate, it suggests the mitochondrial membrane potential (

              
              ) has increased significantly, driving a higher non-ohmic proton leak.
              
            Protocol 3: ANT Titration (Determining Functional Units)

            To determine the specific content of functional ANT units in a mitochondrial preparation.

            Workflow Diagram:

            Titration_WorkflowFigure 2: Stepwise titration workflow to determine functional ANT concentration.StartIsolated Mitochondria(State 3 Respiration)TitrationStepwise CAT Addition(e.g., 0.05 nmol/mg increments)Start->TitrationMeasurementMeasure O2 Flux (J)Titration->MeasurementMeasurement->TitrationRepeat untilState 4 reachedPlotPlot: Flux vs. [CAT]Measurement->PlotCalcCalculate X-intercept(Titer)Plot->Calc

            Detailed Steps:

            • Establish State 3: Initiate respiration with Substrates + ADP (saturating).

            • Sequential Addition: Add CAT in small, precise increments (e.g., 0.02 to 0.05 µM).

            • Observation: Allow respiration to stabilize (1-2 min) between additions. The rate will decrease linearly.

            • Plotting (Ackermann-Potter Plot):

              • X-axis: CAT concentration (nmol/mg protein).

              • Y-axis: Respiration Rate (

                
                ).[1]
                
            • Calculation: The inhibition curve will be linear initially and then plateau at the leak rate. Extrapolate the linear inhibition slope to the leak rate baseline. The intersection point represents the molar concentration of functional ANT .

            Troubleshooting & Optimization
            IssueProbable CauseSolution
            Incomplete Inhibition Insufficient CAT concentration or degradation.[1]CAT is stable but ensure stock is < 6 months old. Ensure final concentration is > 1 µM for standard assays.
            Drifting Baseline Ethanol effects (if solvent used) or PTP opening.[1][3]Use water as solvent.[4] Add Cyclosporin A (CsA) to prevent PTP opening if calcium is present.[1]
            No Response to ADP Endogenous CAT/ATR contamination (plant samples) or damaged ANT.[1]Check isolation purity. Ensure mitochondria are not uncoupled (check RCR).[1]
            CAT vs. Oligomycin Confusion on which to use.Use CAT if you specifically want to exclude ANT-mediated proton leak or study ANT kinetics. Use Oligomycin for general State 4 induction (cheaper, but hyperpolarizes membrane more).[1]

            References

            • Klingenberg, M. (2008).[1] The ADP and ATP transport in mitochondria and its carrier.[2][5][6][7][8] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978-2021.[1]

            • Shabalina, I. G., et al. (2006).[1] Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively.[9][10] Biochemical Journal, 399(3), 405–414.[1]

            • Luciani, S., & Varotto, R. (1975).[1] Difference between atractyloside and carboxyatractyloside on the binding to the mitochondrial membrane. FEBS Letters, 56(2), 194-197.[1][11]

            • Pebay-Peyroula, E., et al. (2003).[1] Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside.[5] Nature, 426, 39–44.[1] [1]

            • Divakaruni, A. S., & Brand, M. D. (2011).[1] The regulation and physiology of mitochondrial proton leak. Physiology, 26(3), 192-205.[1]

            Application Note: Carboxyatractylate (CAT) as a Mechanistic Probe for Mitochondrial Dysfunction

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary & Strategic Rationale

            Carboxyatractylate (CAT) is a high-affinity, non-competitive inhibitor of the Adenine Nucleotide Translocator (ANT) . Unlike broad-spectrum metabolic poisons, CAT offers precise molecular dissection of the oxidative phosphorylation (OXPHOS) machinery by locking ANT in the cytosolic-facing ('c') conformation.

            Why use CAT over Oligomycin? While Oligomycin (an ATP Synthase inhibitor) is the gold standard for measuring ATP-linked respiration in intact cells, CAT is the superior positive control for permeabilized cells and isolated mitochondria when investigating the ANT-dependent transport kinetics or verifying the integrity of the inner mitochondrial membrane (IMM).

            Key Application Areas:

            • Mechanistic Validation: Confirming that respiration is coupled to ADP/ATP exchange, not just ATP synthesis.

            • Pore Studies: Investigating the Mitochondrial Permeability Transition Pore (mPTP), where ANT conformation plays a regulatory role.

            • Leak States: Differentiating between ANT-mediated proton leak and lipid bilayer leak.

            Mechanism of Action: The "c-State" Lock

            CAT acts by binding to ANT from the intermembrane space (IMS) side. It fixes the transporter in the c-state (open to the cytosol), preventing the entry of ADP into the matrix. This creates a functional blockade of State 3 (ADP-stimulated) respiration, mimicking the effect of ATP synthase inhibition but acting upstream at the transport level.

            Comparative Mechanism Table
            FeatureThis compound (CAT)Atractyloside (ATR)Bongkrekic Acid (BKA)Oligomycin
            Target ANT (Adenine Nucleotide Translocator)ANTANTComplex V (ATP Synthase)
            Binding Site Cytosolic side (IMS)Cytosolic side (IMS)Matrix sideF0 subunit (Matrix/Membrane)
            Conformation Lock c-state (Cytosolic open)c-state (Cytosolic open)m-state (Matrix open)N/A (Blocks proton channel)
            Kinetics Non-competitive (Tight binding)Competitive with ADPNon-competitiveNon-competitive
            Permeability Impermeable to plasma membraneImpermeablePermeable (pH dependent)Permeable
            Primary Use Isolated Mito / Permeabilized CellsCompetition assaysmPTP inhibition studiesIntact Cell Bioenergetics
            Visualization: ANT Conformation & Inhibition

            CAT_Mechanism cluster_cytosol Cytosol / Intermembrane Space (IMS) cluster_membrane Inner Mitochondrial Membrane (IMM) cluster_matrix Mitochondrial Matrix ADP_c ADP (Cytosolic) ANT_c ANT (c-state) LOCKED by CAT ADP_c->ANT_c Blocked CAT This compound (CAT) CAT->ANT_c High Affinity Binding ADP_m ADP (Matrix) ANT_c->ADP_m Transport Halted ComplexV Complex V (ATP Synthase) ATP_m ATP ComplexV->ATP_m Synthesis Stops (Substrate Starvation)

            Figure 1: CAT binds ANT on the IMS side, locking it in the c-state and preventing ADP import, thereby starving Complex V of substrate.

            Critical Technical Insight: Permeability

            CRITICAL WARNING: this compound is highly polar and cannot cross the plasma membrane of intact cells.
            • Intact Cells: Do NOT use CAT. It will yield false negatives (no effect). Use Oligomycin instead.[1][2]

            • Permeabilized Cells: CAT is the ideal control. It verifies that the permeabilization agent (e.g., Digitonin, XF PMP) has successfully exposed the mitochondria to the media.

            • Isolated Mitochondria: CAT is the standard control for State 3 to State 4 transitions.

            Experimental Protocols

            Protocol A: Preparation of CAT Stock Solution

            Safety Note: CAT is a toxic glycoside. Handle with gloves and mask.

            • Source: Obtain Carboxyatractyloside potassium salt (e.g., from Sigma or Calbiochem).

            • Solvent: Dissolve in ultrapure water (ddH2O) . Unlike Oligomycin, CAT is water-soluble. Avoid DMSO if possible to minimize solvent effects on permeabilized membranes.

            • Concentration: Prepare a 10 mM master stock.

              • Example: Dissolve 1 mg (MW ~800 g/mol ) in ~125 µL water.

            • Storage: Aliquot into small volumes (10-20 µL) and store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles.

            Protocol B: Seahorse XF Assay (Permeabilized Cells)

            This protocol uses the Agilent Seahorse XF Analyzer with the Plasma Membrane Permeabilizer (PMP) reagent.[3]

            Reagents:

            • Assay Medium: 1x MAS (Mannitol-Sucrose-Buffer) containing 10 mM Pyruvate + 5 mM Malate + 4 mM ADP.

            • Permeabilizer: XF PMP (recombinant Perfringolysin O) or Saponin (25 µg/mL).

            • CAT Working Solution: Dilute stock to 20 µM (for 2 µM final in well).

            Workflow:

            • Seed Cells: Plate cells (e.g., HepG2, CHO) at 20k-40k cells/well.

            • Wash: Replace culture media with 1x MAS Buffer (warm).

            • Injection Strategy:

              • Port A (Substrate + Permeabilizer): PMP + ADP (4 mM) + Substrate (Succinate or Pyruvate/Malate). Initiates State 3.

              • Port B (Inhibitor): This compound (Final: 2.0 µM) . Induces State 4o (oligomycin-like).

              • Port C (Uncoupler): FCCP (Final: 0.5 - 1.0 µM). Induces State 3u (uncoupled).

              • Port D (Shutdown): Antimycin A + Rotenone.

            Data Interpretation:

            • Upon injection of Port B (CAT), Oxygen Consumption Rate (OCR) should sharply decrease .

            • If OCR does not decrease, but responds to Rotenone/Antimycin later, your cells are not permeabilized (CAT couldn't reach the mitochondria).

            • Target Metric: The "CAT-sensitive respiration" represents the ANT-dependent component of OXPHOS.

            Protocol C: Isolated Mitochondria (Respirometry)

            Suitable for Oroboros O2k or Clark Electrode.

            • Suspension: Suspend isolated mitochondria (0.2 - 0.5 mg protein/mL) in respiration buffer (MiR05 or similar).

            • Substrate: Add Glutamate (10 mM) + Malate (5 mM). Wait for stable State 2 respiration.

            • State 3: Add ADP (saturated, ~2 mM). Observe rapid O2 consumption.

            • CAT Titration:

              • Add CAT in small increments (0.1 µM steps).

              • Endpoint: Full inhibition usually occurs between 0.5 µM and 1.0 µM depending on mitochondrial density.

              • Note: CAT is non-competitive; once bound, it does not release easily.

            • Validation: Add FCCP. Respiration should recover (demonstrating that the electron transport chain is intact, and only the transport of ADP was blocked).

            Workflow Visualization

            Protocol_Workflow Start Start: Adherent Cells Wash Wash with MAS Buffer Start->Wash Perm Add PMP + ADP + Substrate Wash->Perm State3 Measure State 3 (High OCR) Perm->State3 AddCAT Inject CAT (2 µM) State3->AddCAT Check Decision Point AddCAT->Check Result_Good OCR Drops: Permeabilization Success ANT Inhibited Check->Result_Good OCR Decrease Result_Bad No Change: Cells Intact (CAT excluded) Check->Result_Bad OCR Stable

            Figure 2: Decision tree for validating permeabilization using CAT. Lack of inhibition indicates failed permeabilization.

            Troubleshooting & Optimization

            ObservationProbable CauseCorrective Action
            No inhibition by CAT Cells are not permeabilized.Increase PMP/Digitonin concentration. Ensure CAT is not expired.
            Partial inhibition Insufficient CAT concentration relative to mitochondrial mass.Titrate CAT up to 5 µM. (ANT is abundant; ~5-10% of IMM protein).
            High background after CAT Proton leak (ANT-independent) or damaged inner membrane.Check RCR (Respiratory Control Ratio). If low (<3), mitochondria are damaged.
            Loss of FCCP response CAT concentration too high (non-specific toxicity) or buffer issues.Keep CAT < 5 µM. Ensure BSA is present in buffer to scavenge free fatty acids.

            References

            • Divakaruni, A. S., et al. (2014). "Measuring Mitochondrial Function in Permeabilized Cells Using the Seahorse XF Analyzer or a Clark-Type Oxygen Electrode." Current Protocols in Cell Biology.

            • Agilent Technologies. "Assessing Mitochondrial Respiratory Complexes Using Cells Permeabilized with XF Plasma Membrane Permeabilizer (PMP)." Application Note.

            • Vignais, P. V., et al. (1973). "Interaction of ADP/ATP carrier with atractyloside and carboxyatractyloside." Biochemistry. (Classic mechanistic paper establishing c-state locking).

            • Salabei, J. K., et al. (2014). "Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis." Nature Protocols.

            • Pebay-Peyroula, E., et al. (2003). "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature.[4] (Structural basis of inhibition).[5]

            Sources

            Application Notes and Protocols: Utilizing Carboxyatractylate to Investigate the Role of ANT in Disease

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            Introduction: The Adenine Nucleotide Translocator (ANT) as a Critical Mediator of Cellular Bioenergetics and Disease

            The Adenine Nucleotide Translocator (ANT) is a pivotal protein embedded in the inner mitochondrial membrane, primarily responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.[1] This function is central to cellular energy homeostasis, as it exports the ATP generated through oxidative phosphorylation to fuel cellular processes while importing ADP back into the mitochondria for regeneration.[1]

            Beyond this canonical role, ANT is implicated as a key component of the mitochondrial permeability transition pore (mPTP).[2][3] The opening of the mPTP is a critical event in several forms of cell death, including apoptosis and necrosis, as it leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[2] Given its dual roles in both cellular energy supply and programmed cell death, dysfunction of ANT is increasingly linked to a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[3][4][5]

            Carboxyatractylate (CATR): A Potent and Specific Inhibitor of ANT

            This compound (CATR) is a highly toxic diterpene glycoside that serves as a powerful research tool for studying ANT function.[6] It acts as a potent and highly selective inhibitor of ANT, binding tightly to the translocator and locking it in a conformation that prevents the transport of ADP and ATP.[6][7] This inhibitory action is effectively irreversible under physiological conditions, making CATR a more potent tool for complete inhibition of ANT activity compared to its analog, atractyloside.[6] The high affinity and specificity of CATR for ANT make it an invaluable molecule for elucidating the precise roles of ANT in both normal physiology and disease states.[7]

            It is important to note that while CATR is a powerful tool, its toxicity is well-documented, and it has been implicated in cases of poisoning in humans and livestock.[6][8] Therefore, appropriate safety precautions must be taken when handling this compound in a laboratory setting.

            Key Applications of this compound in ANT Research

            CATR can be employed in a variety of experimental contexts to probe the function of ANT. The primary applications fall into three main categories:

            • Modulation of the Mitochondrial Permeability Transition Pore (mPTP): By influencing the conformational state of ANT, CATR can be used to study the role of ANT in the formation and opening of the mPTP.

            • Inhibition of Mitochondrial Respiration: As a potent inhibitor of the ADP/ATP exchange, CATR can be used to investigate the dependence of cellular respiration on this process.

            • Induction of Cell Death: Through its effects on both bioenergetics and the mPTP, CATR can be used to study the downstream pathways of ANT-mediated apoptosis and necrosis.

            Protocol 1: Assessment of mPTP Opening using the Calcium Retention Capacity (CRC) Assay with CATR

            Objective: To determine the role of ANT in mPTP opening by measuring the effect of CATR on the ability of isolated mitochondria to sequester calcium before pore opening.

            Rationale: The CRC assay is a fluorometric method that quantifies the amount of calcium that mitochondria can take up before the mPTP opens.[9][10] A lower CRC indicates a higher propensity for mPTP opening. CATR is expected to sensitize the mPTP to calcium-induced opening, thus decreasing the CRC.

            Materials:
            • Isolated mitochondria (see Protocol 4)

            • Calcium Green-5N fluorescent dye

            • Calcium chloride (CaCl2) solution

            • Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 5 mM glutamate, 2.5 mM malate, pH 7.2)

            • This compound (CATR) stock solution (in DMSO or ethanol)

            • Fluorometric plate reader or spectrofluorometer with kinetic reading capabilities

            Step-by-Step Methodology:
            • Mitochondrial Preparation: Resuspend the isolated mitochondrial pellet in ice-cold respiration buffer to a final concentration of 0.5-1.0 mg/mL. Keep on ice.

            • Assay Setup: In a 96-well black plate or a cuvette, add the following to each well/cuvette:

              • Respiration buffer

              • Calcium Green-5N (final concentration ~1 µM)

              • Isolated mitochondria (final concentration ~0.25 mg/mL)

            • Incubation with CATR: Add CATR to the desired final concentration (e.g., 1-5 µM). Include a vehicle control (DMSO or ethanol). Incubate for 2-5 minutes at 30°C.

            • Calcium Titration: Begin kinetic measurement of Calcium Green-5N fluorescence (Excitation ~505 nm, Emission ~535 nm). After a baseline reading, add pulses of a known concentration of CaCl2 (e.g., 10-20 µM) at regular intervals (e.g., every 60-90 seconds).[11]

            • Data Acquisition and Analysis: Continue to record the fluorescence until a large, sustained increase is observed. This indicates mPTP opening and the release of sequestered Ca2+ back into the buffer.

            • Calculate CRC: The total amount of Ca2+ added before the large fluorescence spike represents the calcium retention capacity. Compare the CRC of CATR-treated mitochondria to the vehicle control.

            Expected Results & Interpretation:
            TreatmentCalcium Retention Capacity (nmol Ca2+/mg protein)
            Vehicle ControlHigh
            This compound (CATR)Low

            A significant decrease in CRC in the presence of CATR indicates that inhibition of ANT in a specific conformation promotes the opening of the mPTP.

            Protocol 2: Measuring the Impact of CATR on Mitochondrial Respiration

            Objective: To assess the dependence of mitochondrial oxygen consumption on ANT-mediated ADP/ATP exchange using CATR.

            Rationale: Mitochondrial respiration is tightly coupled to ATP synthesis (oxidative phosphorylation). By blocking the transport of ADP into the mitochondrial matrix, CATR will inhibit ATP synthase and, consequently, reduce the rate of oxygen consumption. This can be measured using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analyzers (e.g., Agilent Seahorse).[12][13]

            Materials:
            • Isolated mitochondria or permeabilized cells[13]

            • Respiration buffer (as in Protocol 1)

            • Substrates for Complex I (e.g., glutamate, malate, pyruvate) and Complex II (e.g., succinate)

            • ADP

            • This compound (CATR)

            • High-resolution respirometer or Seahorse XF Analyzer

            Step-by-Step Methodology (using a Seahorse XF Analyzer):
            • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[14]

            • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine).[14]

            • Instrument Setup: Hydrate the sensor cartridge and load the injection ports with the compounds to be tested. A typical injection strategy would be:

              • Port A: Vehicle or CATR

              • Port B: ADP

              • Port C: Oligomycin (ATP synthase inhibitor)

              • Port D: FCCP (uncoupler) and Rotenone/Antimycin A (Complex I and III inhibitors)

            • Assay Execution: Place the cell plate in the Seahorse analyzer and start the protocol. The instrument will measure the oxygen consumption rate (OCR) before and after each injection.[15]

            • Data Analysis: Analyze the OCR data to determine the effects of CATR on basal respiration, ADP-stimulated respiration (State 3), and proton leak.

            Expected Results & Interpretation:
            Respiration StateVehicle ControlThis compound (CATR)
            Basal RespirationModerate OCRSlightly Reduced OCR
            ADP-Stimulated RespirationHigh OCRSignificantly Reduced OCR
            Proton Leak (Oligomycin)Low OCRUnchanged

            The primary effect of CATR will be a dramatic reduction in ADP-stimulated respiration, demonstrating the critical role of ANT in supplying ADP for oxidative phosphorylation.

            Protocol 3: Investigating CATR-Induced Cell Death

            Objective: To determine the mode of cell death (apoptosis vs. necrosis) induced by ANT inhibition with CATR.

            Rationale: Inhibition of ANT can lead to both apoptosis (through mPTP opening and cytochrome c release) and necrosis (due to severe ATP depletion). Flow cytometry-based assays using fluorescent dyes that differentiate between healthy, apoptotic, and necrotic cells are ideal for this purpose.[16][17]

            Materials:
            • Cultured cells of interest

            • This compound (CATR)

            • Annexin V-FITC (or another color)

            • Propidium Iodide (PI) or 7-AAD

            • Flow cytometer

            Step-by-Step Methodology:
            • Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of CATR for a defined period (e.g., 6, 12, 24 hours). Include a vehicle control.

            • Cell Harvesting: Collect both adherent and floating cells.

            • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[16]

            • Flow Cytometry: Analyze the stained cells on a flow cytometer.

              • Healthy cells: Annexin V-negative and PI-negative

              • Early apoptotic cells: Annexin V-positive and PI-negative

              • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

              • Necrotic cells: Annexin V-negative and PI-positive

            • Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.

            Expected Results & Interpretation:

            A dose- and time-dependent increase in the percentage of Annexin V-positive cells (both PI-negative and PI-positive) would suggest that CATR induces apoptosis. A significant increase in the PI-positive population would indicate a necrotic component to the cell death.

            Protocol 4: Isolation of Mitochondria from Cultured Cells

            Objective: To obtain a purified and functional mitochondrial fraction from cultured cells for downstream applications.

            Rationale: Studying the direct effects of CATR on mitochondrial function requires the isolation of these organelles from the rest of the cellular components. Differential centrifugation is a common and effective method for this purpose.[18]

            Materials:
            • Cultured cells (70-80% confluent)[19]

            • Phosphate-buffered saline (PBS), ice-cold

            • Mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4)

            • Dounce homogenizer

            • Centrifuge

            Step-by-Step Methodology:
            • Cell Collection: Harvest cells and wash them with ice-cold PBS.[19]

            • Homogenization: Resuspend the cell pellet in mitochondrial isolation buffer and homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.[10] The number of strokes will need to be optimized for the cell type.

            • Differential Centrifugation:

              • Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[9]

              • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[9][20]

            • Washing: Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer. Repeat the high-speed centrifugation.

            • Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer or the appropriate assay buffer.

            • Quantification: Determine the protein concentration of the mitochondrial suspension (e.g., using a BCA or Bradford assay).

            Visualizations

            Signaling Pathway: ANT's Dual Role in Bioenergetics and Cell Death

            ANT_Function cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Cytoplasm Cytoplasm cluster_mPTP mPTP Formation Matrix Matrix ANT ANT Matrix->ANT Export IMS Intermembrane Space ANT->Matrix ATP_cyto ATP ANT->ATP_cyto mPTP_opening mPTP Opening ANT->mPTP_opening Contributes to ADP_cyto ADP ADP_cyto->ANT Import Cell_Processes Cellular Processes ATP_cyto->Cell_Processes Energy Ca_overload Ca²⁺ Overload Ca_overload->ANT ROS Oxidative Stress ROS->ANT CATR This compound CATR->ANT Inhibits CRC_Workflow Isolate_Mito 1. Isolate Mitochondria Prep_Assay 2. Prepare Assay Plate (Buffer, Calcium Green-5N, Mitochondria) Isolate_Mito->Prep_Assay Add_CATR 3. Add CATR or Vehicle Control Prep_Assay->Add_CATR Start_Reading 4. Start Kinetic Fluorescence Reading Add_CATR->Start_Reading Add_Ca 5. Add Pulses of CaCl₂ Start_Reading->Add_Ca Monitor_Fluorescence 6. Monitor Fluorescence Increase Add_Ca->Monitor_Fluorescence Monitor_Fluorescence->Add_Ca Continue Pulses mPTP_Open 7. Detect Large Fluorescence Spike (mPTP Opening) Monitor_Fluorescence->mPTP_Open Analyze 8. Calculate and Compare CRC mPTP_Open->Analyze

            Caption: Step-by-step workflow for the Calcium Retention Capacity (CRC) assay to measure mPTP opening.

            References

            • Fiore, C., et al. (1991). Use of this compound and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system. Analytical Biochemistry, 210(1), 69–76. [Link]

            • Azarashvili, T., et al. (2020). The Role of Adenine Nucleotide Translocase in the Mitochondrial Permeability Transition. Cells, 9(12), 2698. [Link]

            • Wieczorek, M., et al. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Expert Opinion on Drug Metabolism & Toxicology, 19(1), 29-45. [Link]

            • McCommis, K. S., & Finck, B. N. (2019). Study reveals new and surprising function of adenine nucleotide translocator. Washington University School of Medicine in St. Louis. [Link]

            • Jones, B. A., et al. (2019). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. Mitochondrial Medicine, 2023, 117–127. [Link]

            • Shabalina, I. G., et al. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal, 399(Pt 3), 469–477. [Link]

            • Djafarzadeh, S., & Jakob, S. M. (2022). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. JoVE (Journal of Visualized Experiments), (186), e54985. [Link]

            • Sivitz, W. I., & Yorek, M. A. (2010). Adenine Nucleotide Translocator as a Regulator of Mitochondrial Function: Implication in the Pathogenesis of Metabolic Syndrome. Diabetes & Metabolism Journal, 34(3), 114–122. [Link]

            • Wieczorek, M., et al. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Expert Opinion on Drug Metabolism & Toxicology, 19(1), 29-45. [Link]

            • Wikipedia. (2023). Carboxyatractyloside. [Link]

            • Agilent Technologies. (2016). Screening for Mitochondrial Toxicity: A protocol for the isolation of mitochondria and measurement using the Agilent MitoXpress Xtra Oxygen Consumption Assay. [Link]

            • Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature, 426(6962), 39–44. [Link]

            • Agilent Technologies. (2018). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

            • Clarke, S. J., et al. (2013). Quantification of active mitochondrial permeability transition pores using GNX-4975 inhibitor titrations provides insights into molecular identity. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1827(7), 886-894. [Link]

            • Clayton, D. A., & Shadel, G. S. (2014). Isolation of mitochondria from cells and tissues. Cold Spring Harbor Protocols, 2014(9), 955–960. [Link]

            • Zhang, X., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. JoVE (Journal of Visualized Experiments), (135), e57410. [Link]

            • Sivagnanam, K., et al. (2023). Adenine nucleotide carrier protein dysfunction in human disease. Frontiers in Molecular Biosciences, 10, 1221371. [Link]

            • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

            • Starkov, A. A. (n.d.). Isolation of mitochondria from cultured cells. Mitochondrial Biology Unit, University of Cambridge. [Link]

            • BMG Labtech. (n.d.). Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. [Link]

            • Halestrap, A. P. (2009). Regulation and pharmacology of the mitochondrial permeability transition pore. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1787(11), 1384–1396. [Link]

            • Bertholet, A. M., et al. (2021). ANT1 Activation and Inhibition Patterns Support the Fatty Acid Cycling Mechanism for Proton Transport. International Journal of Molecular Sciences, 22(5), 2490. [Link]

            • Agilent Technologies. (2017). Agilent Seahorse XF Mito Tox Assay Kit User Guide. [Link]

            • Thangaraj, K., & T., P. (2017). A quantitative real-time approach for discriminating apoptosis and necrosis. Scientific Reports, 7, 41143. [Link]

            • Cyprotex. (n.d.). Mitochondrial Respiratory Complex Assay. [Link]

            • Hernandez, J. S., et al. (2021). Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. Frontiers in Cardiovascular Medicine, 8, 785611. [Link]

            • Ast, J., et al. (2022). An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology. Cancers, 14(5), 1296. [Link]

            • Aleshin, A., et al. (2017). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Toxicology in Vitro, 42, 248–257. [Link]

            • Zhuravleva, V., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. Biomolecules, 14(9), 1159. [Link]

            • Shabalina, I. G., et al. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal, 399(Pt 3), 469–477. [Link]

            • Bertholet, A. M., et al. (2021). ANT1 Activation and Inhibition Patterns Support the Fatty Acid Cycling Mechanism for Proton Transport. International Journal of Molecular Sciences, 22(5), 2490. [Link]

            • Hernandez, J. S., et al. (2021). Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria. ResearchGate. [Link]

            • Sivagnanam, K., et al. (2023). Adenine Nucleotide Carrier Protein Dysfunction in Human Disease. Frontiers in Molecular Biosciences, 10, 1221371. [Link]

            • Khailova, L. S., et al. (2022). Regulation of Mitochondrial Permeability Transition Pore Opening by Monovalent Cations in Liver Mitochondria. International Journal of Molecular Sciences, 23(19), 11847. [Link]

            • Simard, C. J., et al. (2022). Measurement of Mitochondrial Oxygen Consumption in Permeabilized Fibers of Drosophila Using Minimal Amounts of Tissue. JoVE (Journal of Visualized Experiments), (190), e57376. [Link]

            • Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. [Link]

            • Whitehead, D. G., et al. (2014). Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue. JoVE (Journal of Visualized Experiments), (90), e51932. [Link]

            • Petronilli, V., et al. (1994). Copper sensitizes the mitochondrial permeability transition to carboxytractyloside and oleate. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1188(1-2), 145-151. [Link]

            Sources

            Application Notes and Protocols for the Analytical Determination of Carboxyatractylate in Biological Samples

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Toxicological Significance of Carboxyatractylate

            This compound (CATR) is a potent diterpenoid glycoside toxin found in various plants of the Asteraceae family, most notably in cockleburs (Xanthium species) and Atractylis gummifera.[1][2] Its toxicity stems from the specific and irreversible inhibition of the mitochondrial ADP/ATP translocase, a critical protein for cellular energy production.[1][2] This disruption of oxidative phosphorylation can lead to severe and often fatal hepato- and nephrotoxicity in both humans and livestock.[3] The clinical presentation of CATR poisoning includes symptoms such as abdominal pain, nausea, vomiting, and in severe cases, convulsions and liver failure.[2] Given the severity of CATR intoxication and its potential use in accidental, suicidal, or homicidal poisonings, the development of sensitive and specific analytical methods for its detection in biological samples is of paramount importance for clinical diagnosis, forensic investigation, and toxicological research.[1][4]

            This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound in various biological matrices, with a focus on liquid chromatography-based techniques. It is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for CATR analysis.

            Core Analytical Strategies: A Comparative Overview

            The analysis of this compound in complex biological matrices presents several challenges due to its polarity, thermal lability, and the low concentrations often encountered in poisoning cases. Several analytical techniques have been developed, each with its own set of advantages and limitations. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the most powerful and preferred tool for the bioanalysis of drugs and their metabolites, offering high sensitivity and specificity.[5][6]

            Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
            HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.Cost-effective, widely available.Lower sensitivity and specificity compared to MS. Potential for matrix interference.Quality control of herbal materials, preliminary screening.
            LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection of precursor and product ions.High sensitivity, high specificity, suitable for complex matrices.[5][6]Higher equipment cost and complexity.Clinical and forensic toxicology, pharmacokinetic studies.
            GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.High chromatographic resolution.Requires derivatization to increase volatility, which can be complex.[7][8]Less common for CATR; research applications.
            Immunoassays Based on the specific binding of an antibody to the target analyte.Rapid screening, potential for point-of-care testing.Limited availability for CATR, may have cross-reactivity issues, generally qualitative or semi-quantitative.[9]Rapid screening of urine or other samples.

            Sample Preparation: The Critical First Step

            The successful analysis of this compound in biological samples is highly dependent on the sample preparation method. The primary goals of sample preparation are to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest.[10]

            Workflow for Sample Preparation of Biological Fluids

            SamplePrepWorkflow BiologicalSample Biological Sample (e.g., Whole Blood, Plasma, Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) BiologicalSample->ProteinPrecipitation Removal of Proteins SolidPhaseExtraction Solid-Phase Extraction (SPE) (e.g., Reversed-Phase Cartridge) BiologicalSample->SolidPhaseExtraction Direct Extraction LiquidLiquidExtraction Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) BiologicalSample->LiquidLiquidExtraction Alternative Extraction ProteinPrecipitation->SolidPhaseExtraction Further Cleanup & Concentration FinalExtract Final Extract for LC-MS/MS Analysis SolidPhaseExtraction->FinalExtract LiquidLiquidExtraction->FinalExtract LCMSMS_Flow PreparedSample Prepared Sample Extract LC_System Liquid Chromatography (Separation of Analytes) PreparedSample->LC_System IonSource Ion Source (e.g., ESI) (Ionization of Analytes) LC_System->IonSource MassAnalyzer1 First Mass Analyzer (Q1) (Precursor Ion Selection) IonSource->MassAnalyzer1 CollisionCell Collision Cell (Q2) (Fragmentation) MassAnalyzer1->CollisionCell MassAnalyzer2 Second Mass Analyzer (Q3) (Product Ion Selection) CollisionCell->MassAnalyzer2 Detector Detector (Signal Acquisition) MassAnalyzer2->Detector DataSystem Data System (Quantification) Detector->DataSystem

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Optimizing Carboxyatractyloside (CATR) Concentration in Mitochondrial Assays

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for the effective use of carboxyatractyloside (CATR) in mitochondrial research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting experiments involving this potent mitochondrial inhibitor. Our goal is to move beyond simple protocols and explain the why behind experimental choices, ensuring scientific integrity and reproducible results.

            Introduction to Carboxyatractyloside (CATR)

            Carboxyatractyloside (CATR) is a highly specific and potent, non-competitive inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2] The ANT is a crucial inner mitochondrial membrane protein responsible for the exchange of ADP from the cytosol for ATP produced in the mitochondrial matrix, thereby directly linking mitochondrial ATP synthesis to cellular energy demand.

            By binding to the ANT from the cytoplasmic side, CATR locks the translocator in a "cytoplasmic-open" conformation, effectively halting the transport of adenine nucleotides.[2][3] This inhibition leads to a cessation of ADP-stimulated (State 3) respiration and is a cornerstone of many mitochondrial assays, including high-resolution respirometry and studies of the mitochondrial permeability transition pore (mPTP).[4][5]

            Frequently Asked Questions (FAQs)

            Here we address some of the fundamental questions regarding the use of CATR in mitochondrial assays.

            1. What is the primary mechanism of action of Carboxyatractyloside?

            CATR is a diterpene glycoside that acts as a powerful inhibitor of the Adenine Nucleotide Translocase (ANT).[1] It binds with very high affinity (in the nanomolar range) to the ANT on the cytosolic side of the inner mitochondrial membrane.[2] This binding event traps the transporter in a conformation that prevents it from exchanging cytosolic ADP for matrix ATP, thereby inhibiting oxidative phosphorylation.[2][6]

            2. What is the difference between Carboxyatractyloside (CATR) and Atractyloside (ATR)?

            CATR is a more potent analogue of atractyloside (ATR), being approximately 10 times more effective at inhibiting the ANT.[1] A key difference is that the inhibitory effect of ATR can be partially overcome by high concentrations of ADP, whereas the inhibition by CATR is considered essentially irreversible under typical assay conditions.[1][7] For this reason, CATR is often preferred for achieving a complete and stable inhibition of the ANT.

            3. What is a typical working concentration for CATR in mitochondrial assays?

            The optimal concentration of CATR is highly dependent on the experimental system, particularly the concentration of mitochondria (and therefore the concentration of ANT) in the assay. However, a general starting point for isolated mitochondria is in the low micromolar to nanomolar range. For instance, in studies with isolated liver mitochondria, concentrations as low as 0.18 µM have been shown to completely suppress ATP synthesis, while 0.5 µM was sufficient to fully inhibit ADP-stimulated oxygen consumption.[8][9] It is crucial to perform a titration for each new experimental setup to determine the minimal concentration required for maximal inhibition.

            4. Can CATR be used in intact cells?

            The use of CATR in intact cells can be challenging. CATR is generally considered membrane-impermeable and thus may not efficiently reach the outer side of the inner mitochondrial membrane in whole cells.[10][11] For experiments with intact cells, it is often necessary to first permeabilize the plasma membrane with a gentle detergent like digitonin to allow CATR access to the mitochondria.[12] Bongkrekic acid, another ANT inhibitor that binds from the matrix side and is more membrane-permeable, is sometimes used as an alternative in intact cell studies.[2][11]

            5. How does CATR affect the mitochondrial membrane potential (ΔΨm)?

            In well-coupled mitochondria, the inhibition of ADP/ATP exchange by CATR prevents the utilization of the proton motive force for ATP synthesis. This leads to a hyperpolarization or increase of the mitochondrial membrane potential, as protons are no longer being consumed by ATP synthase at a high rate.[13]

            6. What is the role of CATR in studying the mitochondrial permeability transition pore (mPTP)?

            CATR is considered an inducer or sensitizer of the mPTP.[4][14] By locking the ANT in a specific conformation, CATR is thought to promote the formation of the pore, especially in the presence of triggers like calcium.[3][15] This makes CATR a valuable tool for investigating the mechanisms of mPTP opening and its role in cellular pathologies.

            Troubleshooting Guide

            This section provides solutions to common issues encountered during experiments with CATR.

            Issue 1: Incomplete inhibition of ADP-stimulated (State 3) respiration.

            • Question: I've added CATR, but I still observe a significant increase in oxygen consumption after adding ADP. Why is this happening and how can I fix it?

            • Answer & Rationale: This is a common issue that usually points to an insufficient concentration of CATR relative to the amount of ANT in your assay. The binding of CATR to ANT is stoichiometric, meaning you need enough CATR molecules to bind to all available ANT sites.

              • Troubleshooting Steps:

                • Verify Mitochondrial Concentration: Ensure you have an accurate measurement of the mitochondrial protein concentration in your assay chamber. Higher protein concentrations will require more CATR.

                • Perform a Titration: The most reliable solution is to perform a CATR titration. Start with your current concentration and incrementally add small aliquots of a concentrated CATR stock until no further inhibition of ADP-stimulated respiration is observed. This will determine the saturating concentration for your specific conditions.

                • Check CATR Stock Solution: Ensure your CATR stock solution is correctly prepared and has not degraded. CATR is typically dissolved in DMSO or ethanol and should be stored properly.

                • Consider the Source of Mitochondria: Different tissues have varying densities of mitochondria and may express different isoforms of ANT, which could potentially affect CATR binding.[16] Always optimize the concentration for the specific type of mitochondria you are using.

            Issue 2: CATR appears to inhibit State 4 (resting) respiration.

            • Question: After adding CATR, I noticed a decrease in the basal or resting rate of respiration, even before adding ADP. Is this expected?

            • Answer & Rationale: While the primary effect of CATR is on ADP-stimulated respiration, it can sometimes influence the basal (State 4 or LEAK) respiration. This can be particularly noticeable in certain types of mitochondria, such as those from brown adipose tissue, where a significant portion of the basal proton leak may be mediated by ANT1.[8][16]

              • Troubleshooting Steps:

                • Assess Mitochondrial Integrity: A decrease in State 4 respiration upon CATR addition could indicate that the mitochondria are of high quality with minimal damage. Damaged mitochondria may have higher, non-specific leak rates that would be less affected by CATR.

                • Evaluate ANT Isoform Contribution: Be aware that in some tissues, ANT itself can contribute to the basal proton leak, and this can be inhibited by CATR.[16] This is a physiological effect and not necessarily an experimental artifact.

                • Rule out Off-Target Effects at High Concentrations: While CATR is highly specific, using excessively high concentrations could potentially lead to off-target effects. This is another reason why performing a titration to find the minimal effective concentration is crucial.

            Issue 3: Variability in results between experiments.

            • Question: I'm getting inconsistent results with CATR from one experiment to the next. What could be the cause?

            • Answer & Rationale: Consistency is key in mitochondrial research. Variability often stems from subtle differences in the preparation of mitochondria or the assay conditions.

              • Troubleshooting Steps:

                • Standardize Mitochondrial Isolation: Use a consistent and validated protocol for isolating your mitochondria. The quality and integrity of the mitochondrial preparation are paramount. Pre-loading mitochondria with CATR before solubilization can help stabilize the ANT-CATR complex for certain applications.[17]

                • Control Temperature and pH: Ensure your assay buffer is maintained at a constant temperature and pH, as these factors can influence mitochondrial function and inhibitor potency.

                • Precise Pipetting: Given the high potency of CATR, ensure accurate and consistent pipetting of both the mitochondrial suspension and the inhibitor stock solution.

                • Fresh Reagents: Use freshly prepared assay buffers and ensure the quality of your substrates and ADP.

            Experimental Protocols & Data Presentation

            Protocol 1: Titration of CATR to Determine Optimal Concentration in Isolated Mitochondria using High-Resolution Respirometry

            This protocol outlines the steps to determine the minimal concentration of CATR required for complete inhibition of ADP-stimulated respiration.

            Materials:

            • Isolated mitochondria (e.g., from rat liver, heart, or cultured cells)

            • Respiration medium (e.g., MiR05 or similar)

            • Substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate)

            • ADP stock solution

            • CATR stock solution (e.g., 1 mM in DMSO)

            • High-resolution respirometer (e.g., Oroboros O2k)

            Procedure:

            • Calibrate the respirometer and add the desired amount of respiration medium to the chambers.

            • Add a known concentration of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber and allow the signal to stabilize (LEAK state).

            • Add substrates for Complex I (e.g., 5 mM pyruvate, 2 mM malate) to energize the mitochondria.

            • In a control chamber, titrate ADP (e.g., in steps up to 2.5 mM) to determine the maximal State 3 respiration.

            • In the experimental chamber, add a sub-saturating concentration of CATR (e.g., 0.1 µM) and allow the signal to stabilize.

            • Add the same saturating concentration of ADP as determined in the control chamber. Observe the degree of inhibition.

            • Continue to titrate small aliquots of CATR into the experimental chamber until the addition of ADP no longer stimulates oxygen consumption. The cumulative concentration of CATR at this point is the optimal concentration for your experimental conditions.

            • As a quality control, after achieving full inhibition with CATR, you can add an uncoupler like FCCP to ensure that the electron transport system itself is still functional. The respiration rate should increase significantly, indicating that CATR's effect is specific to the level of phosphorylation via ANT.[9]

            Data Summary Table
            ParameterTypical Value/RangeTissue/Cell Type ExampleReference
            Ki for ANT < 10 nMReconstituted Rat Heart[18]
            Effective Conc. (Isolated Mitochondria) 0.1 - 1.0 µMLiver, Brown Fat[8][9]
            Binding Affinity (Kd) 10 - 20 nMPotato Mitochondria[7]
            Concentration for mPTP Sensitization 0.075 µMRat Liver Mitochondria[15]

            Visualizations: Mechanisms and Workflows

            Mechanism of ANT Inhibition by CATR

            ANT_Inhibition cluster_membrane Inner Mitochondrial Membrane ANT {Adenine Nucleotide Translocase (ANT)|{ Cytosolic Side| Matrix Side}} ATP_cyto ATP ANT:c->ATP_cyto Translocates Out ADP_matrix ADP ANT:m->ADP_matrix Translocates In ADP_cyto ADP ADP_cyto->ANT:c Binds CATR Carboxyatractyloside (CATR) CATR->ANT:c Binds & Inhibits ATP_matrix ATP (Newly Synthesized) ATP_matrix->ANT:m Binds

            Caption: CATR binds to the cytosolic face of ANT, blocking ADP/ATP exchange.

            Experimental Workflow for CATR Titration

            CATR_Titration_Workflow start Start: Calibrated Respirometer Chamber add_mito Add Isolated Mitochondria + Substrates start->add_mito stabilize Measure Basal (LEAK) Respiration add_mito->stabilize add_adp Add Saturating [ADP] add_catr Add Initial [CATR] stabilize->add_catr measure_state3 Measure Max State 3 Respiration (Control) add_adp_test Add Saturating [ADP] add_catr->add_adp_test check_inhibition Is Respiration Fully Inhibited? add_adp_test->check_inhibition titrate_catr Titrate Additional CATR check_inhibition->titrate_catr No end End: Optimal [CATR] Determined check_inhibition->end Yes titrate_catr->add_adp_test

            Caption: Workflow for determining the optimal CATR concentration.

            References

            • Wikipedia. Carboxyatractyloside. [Link]

            • Bel-Hacine, B., & Lemasters, J. J. (1999). Carboxyatractyloside increases the effect of oleate on mitochondrial permeability transition. FEBS Letters, 445(1), 189-191. [Link]

            • Streicher-Scott, J., & Scott, D. M. (1993). Use of carboxyatractylate and tight-binding inhibitor theory to determine the concentration of functional mitochondrial adenine nucleotide translocators in a reconstituted system. Analytical Biochemistry, 210(1), 69-76. [Link]

            • Shabalina, I. G., Kramarova, T. A., Nedergaard, J., & Cannon, B. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal, 399(3), 405-414. [Link]

            • Austin, J., & Aprille, J. R. (1984). Carboxyatractyloside-insensitive influx and efflux of adenine nucleotides in rat liver mitochondria. Journal of Bioenergetics and Biomembranes, 16(5-6), 437-449. [Link]

            • Wikipedia. Adenine nucleotide translocator. [Link]

            • Bernardi, P., & Di Lisa, F. (2015). Regulation and pharmacology of the mitochondrial permeability transition pore. The Journal of Physiology, 593(16), 3451-3460. [Link]

            • Bonora, M., Wieckowski, M. R., Sinclair, D. A., & Pinton, P. (2019). The Mitochondrial Permeability Transition Pore and ATP Synthase. Antioxidants & Redox Signaling, 31(11), 798-812. [Link]

            • Jarmuszkiewicz, W. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Pharmaceutical Biology, 61(1), 372-390. [Link]

            • Jarmuszkiewicz, W. (2023). The extended effect of carboxyatractyloside (CATR) on mitochondria. ResearchGate. [Link]

            • Zharova, M. V., et al. (2024). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. Biomolecules, 14(9), 1159. [Link]

            • Jarmuszkiewicz, W. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Pharmaceutical Biology, 61(1), 372-390. [Link]

            • Shabalina, I. G., Kramarova, T. A., Nedergaard, J., & Cannon, B. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal, 399(3), 405-414. [Link]

            • Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature, 426(6962), 39-44. [Link]

            • Riccio, P., Aquila, H., & Klingenberg, M. (1975). Isolation of the ADP, ATP carrier as the this compound . protein complex from mitochondria. FEBS Letters, 56(1), 129-132. [Link]

            • Hashimoto, M., et al. (2018). Effects of Carboxyatractyloside on the pH Change and Oxygen Consumption in the Mitochondrial Suspension. ResearchGate. [Link]

            • Jarmuszkiewicz, W. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H leak. ResearchGate. [Link]

            • Pohl, E. E., et al. (2021). ANT1 Activation and Inhibition Patterns Support the Fatty Acid Cycling Mechanism for Proton Transport. International Journal of Molecular Sciences, 22(5), 2490. [Link]

            • Schirris, T. J., et al. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Theranostics, 11(11), 5076-5089. [Link]

            • Sumbalova, Z., et al. (2021). High-Resolution Respirometry to assess Bioenergetics in Cells and Tissues using Chamber- and Plate-Based Respirometer. Helda - University of Helsinki. [Link]

            • Jarmuszkiewicz, W. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Taylor & Francis Online. [Link]

            • Schirris, T. J., et al. (2021). Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. Theranostics, 11(11), 5076-5089. [Link]

            • Vignais, P. V., Douce, R., & Lauquin, G. J. (1976). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 440(3), 688-696. [Link]

            • ResearchGate. (n.d.). Schematic of high-resolution respirometry protocol to assess mitochondrial respiration from heart biopsies. [Link]

            • Gnaiger, E. (2014). High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle. Springer Nature Experiments. [Link]

            • Will, Y., & Hynes, J. (2016). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of Visualized Experiments, (120), 55115. [Link]

            • ResearchGate. (n.d.). High-resolution respirometry and phosphorylation control titration in intact cells. [Link]

            • Obatomi, D. K., & Bach, P. H. (1996). Inhibition of Mitochondrial Respiration and Oxygen Uptake in Isolated Rat Renal Tubular Fragments by Atractyloside. Toxicology Letters, 89(2), 155-162. [Link]

            • Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. [Link]

            Sources

            overcoming carboxyatractylate insolubility in aqueous solutions

            Author: BenchChem Technical Support Team. Date: February 2026

            Mito-Tech Support Center: Carboxyatractylate (CAT) Handling Guide

            Subject: Overcoming Insolubility & Ensuring Potency of this compound (CAT) Ticket ID: CAT-SOL-001 Assigned Specialist: Senior Application Scientist, Mitochondrial Bioenergetics Division

            Executive Summary: The "Free Acid" Trap

            Researchers often encounter a critical bottleneck when transitioning from Atractyloside (ATR) to this compound (CAT). While ATR is generally water-soluble, CAT is frequently supplied as a free acid (protonated form) rather than a salt.

            • The Problem: The free acid form of CAT contains multiple carboxylic acid groups. In pure water (pH ~5.5–6.0) or acidic buffers, these groups remain protonated, rendering the molecule hydrophobic and insoluble. It forms a "cloudy suspension" that precipitates, leading to erratic dosing.

            • The Solution: Controlled alkalization. You must drive the pH > 7.0 to deprotonate the carboxylic groups, converting the molecule into its highly soluble anionic salt form.

            Troubleshooting Guide: Solubilization Protocols

            Scenario A: "My solution is cloudy/precipitated."

            Diagnosis: You likely purchased the Free Acid form and attempted to dissolve it in neutral/acidic water. The Fix: The Titration Method.

            Protocol:

            • Suspension: Suspend the CAT powder in a volume of ultrapure water calculated to reach 5–10 mM (do not expect it to dissolve yet).

            • Alkalization: While stirring, add 1 M KOH (or NH₄OH) in extremely small increments (0.5 µL at a time).

            • Monitoring: Test pH frequently using micro-pH strips or a micro-electrode.

              • Target pH:7.2 – 7.4 .

              • Warning:Do NOT exceed pH 8.0. High pH can hydrolyze the glycosidic bond or ester groups, destroying biological activity.

            • Clarification: As the pH passes 7.0, the solution will turn crystal clear.

            • Stabilization: Aliquot immediately and store at -20°C .

            Scenario B: "I need a high-concentration stock for small volume additions."

            Diagnosis: Aqueous solubility limits (approx. 10–20 mM) are too low for some high-throughput screening applications. The Fix: The DMSO Shortcut.

            Protocol:

            • Solvent: Dissolve CAT Free Acid directly in anhydrous DMSO .

            • Solubility Limit: DMSO can support concentrations up to 50 mM (approx. 30 mg/mL).

            • Caveat: Ensure your final assay concentration of DMSO is < 0.1% (v/v) to prevent solvent-induced mitochondrial uncoupling.

            Validation: The Self-Validating Protocol

            Issue: "I dissolved the compound, but I'm not seeing inhibition." Cause: The compound may have degraded (hydrolysis) or precipitated invisibly. Validation: The State 3 Blockade Test (Oxygraphy/Seahorse).

            This protocol proves the drug is active AND the mitochondria are functional.

            Step-by-Step Workflow:

            • Baseline: Add isolated mitochondria + Substrates (Glutamate/Malate or Succinate/Rotenone). Result: State 2 Respiration (Slow).

            • Challenge: Add ADP (e.g., 200 µM). Result: State 3 Respiration (Fast).

            • Inhibition: Add CAT (titrate 1–5 µM).

              • Success: Respiration crashes back to State 2/4 levels immediately.

              • Failure: Respiration continues unchecked.

            • Control (The Proof): Add FCCP (Uncoupler).

              • Result: Respiration shoots up to maximal rate (State 3u).

              • Interpretation: This proves the mitochondria are still viable and the CAT specifically inhibited the ADP/ATP translocator (AAC), rather than generally poisoning the electron transport chain.

            Visualizing the Workflow

            The following diagrams illustrate the decision logic for preparation and the mechanistic validation of the compound.

            CAT_Workflow Start Start: CAT Powder CheckForm Check Label: Salt or Free Acid? Start->CheckForm Salt Potassium Salt CheckForm->Salt Salt Form Acid Free Acid CheckForm->Acid Free Acid Water Dissolve in Ultrapure Water Salt->Water Cloudy Cloudy Suspension (Insoluble) Acid->Cloudy Add Water DMSO Alternative: Dissolve in DMSO Acid->DMSO Non-Aqueous Clear Clear Solution (Active Anion) Water->Clear Titrate Titrate with KOH to pH 7.2 Cloudy->Titrate Titrate->Clear Store Aliquot & Store -20°C DMSO->Store Clear->Store

            Caption: Figure 1. Decision tree for solubilizing this compound based on chemical form.

            Mechanism_Validation Mito Mitochondria (State 2) ADP + ADP (Substrate) Mito->ADP State3 State 3 Respiration (High O2 Consumption) ADP->State3 AAC Imports ADP CAT + CAT (Inhibitor) State3->CAT Block AAC Blocked (Respiration Drops) CAT->Block Locks AAC in c-state FCCP + FCCP (Uncoupler) Block->FCCP Recovery Max Respiration (Validates Viability) FCCP->Recovery Bypasses AAC

            Caption: Figure 2. The "State 3 Blockade" validation assay. Recovery by FCCP confirms specific AAC inhibition.

            Frequently Asked Questions (FAQ)

            Q: Why does my CAT solution lose potency after a few weeks at 4°C? A: CAT is a glycoside. In aqueous solutions, especially if the pH drifts (due to CO₂ absorption lowering pH or buffer instability), the glycosidic bond can hydrolyze. Always store aliquots at -20°C and avoid repeated freeze-thaw cycles.

            Q: Can I use NaOH instead of KOH for pH adjustment? A: Chemically, yes. However, biologically, KOH is preferred for mitochondrial assays. Mitochondria have specific K⁺/H⁺ exchangers. While Na⁺ is generally tolerated, K⁺ is the primary intracellular cation and mimics the physiological environment more closely (e.g., in "Intracellular-like" buffers).

            Q: How do I calculate the exact concentration if I had to titrate blindly? A: If you weighed the powder accurately before titration, rely on the gravimetric calculation (MW of Free Acid ≈ 770-800 g/mol depending on hydration). If unsure, you must perform a functional titration (as described in the Validation section) against a known quantity of mitochondria to determine the effective inhibitory concentration (IC₅₀).

            References

            • Vignais, P. V., et al. (1973). Interaction of ADP/ATP carrier with atractyloside and carboxyatractyloside. Biochemistry .

            • Klingenberg, M. (2008). The ADP/ATP carrier in mitochondrial membranes. Journal of Bioenergetics and Biomembranes .

            • Sigma-Aldrich. Product Information: Carboxyatractyloside Potassium Salt.[1]

            • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal .

            Sources

            mitigating off-target effects of carboxyatractylate in cellular models

            Author: BenchChem Technical Support Team. Date: February 2026

            Subject: Mitigating Off-Target Toxicity & Optimizing Specificity of ANT Inhibition From: Dr. Alex V., Senior Application Scientist To: Research & Development Teams

            Introduction

            Welcome to the Technical Support Center. You are likely here because Carboxyatractylate (CAT) is behaving unpredictably in your assay.

            CAT is the "nuclear option" for inhibiting the Adenine Nucleotide Translocator (ANT). Unlike its analog Atractyloside (ATR), CAT is non-competitive with ADP/ATP and binds with nanomolar affinity. However, its potency comes with a cost: it locks ANT in the cytosolic ("c-state") conformation, which structurally sensitizes the Mitochondrial Permeability Transition Pore (mPTP) to open.

            The Core Problem: Most "off-target" effects reported with CAT are actually on-target downstream consequences —specifically, the rapid induction of mPTP, leading to mitochondrial swelling, ROS bursts, and necrosis. This guide helps you decouple specific ANT inhibition from this catastrophic mitochondrial collapse.

            Ticket #01: "I see no inhibition of respiration in my intact cells."

            Diagnosis: Permeability Failure. CAT is a highly polar glycoside with multiple carboxyl and sulfate groups. It is impermeable to the plasma membrane of most healthy mammalian cells. If you treat intact cells, you will likely see no effect, leading to false negatives.

            The Fix: Plasma Membrane Permeabilization You must permeabilize the plasma membrane without compromising the mitochondrial outer membrane. We recommend a Digitonin Titration . Digitonin specifically targets cholesterol-rich membranes (plasma membrane) while sparing cholesterol-poor membranes (mitochondria).

            Protocol: Digitonin Permeabilization for CAT Assays
            • Titration Step (Critical): You must determine the optimal Digitonin concentration for your specific cell line.

              • Prepare cells in mitochondrial respiration buffer (e.g., MiR05).

              • Add Digitonin (range 0–60 µg/mL).

              • Stain with Trypan Blue (enters permeabilized cells) vs. Cytochrome c release (indicates mitochondrial damage).

              • Target: >95% Trypan Blue positive, <5% Cytochrome c release.

            • Execution:

              • Incubate cells with the determined Digitonin concentration (typically 10–20 µg/mL for HEK293/HeLa) for 5 minutes on ice.

              • Wash cells 2x to remove excess detergent.

              • Proceed immediately to CAT treatment.

            Digitonin_Workflow cluster_0 Permeabilization Logic Cells Intact Cells Digi Digitonin Addition (Cholesterol Specific) Cells->Digi PM Plasma Membrane Permeabilized Digi->PM High Affinity Mito Mitochondrial Membrane Intact Digi->Mito Low Affinity (Safe Zone) CAT_Entry CAT Enters Cytosol PM->CAT_Entry ANT_Bind Binds ANT (Intermembrane Space) CAT_Entry->ANT_Bind

            Figure 1: Selective permeabilization allows CAT access to mitochondria without destroying organelle integrity.

            Ticket #02: "My cells undergo rapid necrosis/swelling before I can measure ANT kinetics."

            Diagnosis: mPTP Induction (The "c-state" Trap). By locking ANT in the c-state (facing the intermembrane space), CAT exposes a binding site that facilitates the binding of Cyclophilin D (CypD), the master regulator of the mPTP. This triggers the pore to open, causing massive swelling and cell death. This is often mistaken for "non-specific toxicity."[1]

            The Fix: The "Lock and Block" Strategy To measure ANT inhibition without the pore opening, you must block the mPTP component.

            • Co-treatment with Cyclosporin A (CsA):

              • CsA inhibits CypD.

              • Protocol: Pre-incubate cells/mitochondria with 1 µM CsA for 5–10 minutes before adding CAT.

              • Result: ANT is inhibited by CAT, but the pore remains closed. This isolates the transport function from the pore function.

            • The Bongkrekic Acid (BKA) Control:

              • Unlike CAT, BKA locks ANT in the m-state (matrix facing).

              • The m-state is resistant to mPTP opening.[2]

              • Validation: If your effect is observed with CAT (c-state) but prevented by BKA (m-state), you have confirmed the mechanism is ANT-conformation dependent.

            Ticket #03: "How do I distinguish CAT toxicity from specific ANT inhibition?"

            Diagnosis: Lack of Pharmacological Controls. Users often rely solely on CAT. To prove specificity, you must compare it against agents with distinct mechanistic profiles.

            The Fix: The Inhibitor Matrix Use the table below to design your control experiments.

            CompoundTarget StateBinding SitemPTP EffectMembrane PermeabilityUse Case
            This compound (CAT) c-state (Cytosolic)Non-competitivePromotes Opening ImpermeableTotal ANT blockade; mPTP induction studies.
            Atractyloside (ATR) c-state (Cytosolic)CompetitivePromotes Opening Poorly PermeableReversible inhibition; competition assays with ADP.
            Bongkrekic Acid (BKA) m-state (Matrix)Non-competitiveInhibits Opening Permeable (pH dependent)Negative control for mPTP; stabilizing mitochondria.

            Experimental Logic:

            • Experiment A: CAT alone -> Inhibits ANT + Opens mPTP.

            • Experiment B: CAT + CsA -> Inhibits ANT (mPTP closed).

            • Experiment C: BKA -> Inhibits ANT (mPTP closed).

            • Interpretation: If toxicity disappears in B and C, the toxicity in A was due to mPTP opening, not "off-target" chemical toxicity.

            ANT_States cluster_c Cytosolic Side (IMS) cluster_m Matrix Side CAT CAT Treatment ANT_C ANT (c-state) CAT->ANT_C Locks CypD CypD Binding ANT_C->CypD Recruits ANT_M ANT (m-state) ANT_C->ANT_M Normal Transport Pore mPTP OPEN (Swelling/Death) CypD->Pore Triggers BKA BKA Treatment BKA->ANT_M Locks Safe mPTP CLOSED (Stable) ANT_M->Safe Prevents CypD Binding

            Figure 2: Mechanistic divergence of ANT inhibitors. CAT induces pore opening; BKA prevents it.

            Ticket #04: "ROS spikes are interfering with my fluorescence readout."

            Diagnosis: ETC Backup. Blocking ANT stops ADP entry. Without ADP, ATP Synthase (Complex V) halts. This creates a "proton traffic jam" (high membrane potential), causing electrons to stall at Complex I and III. These stalled electrons leak to Oxygen, forming Superoxide.

            The Fix: ROS Scavenging & Uncoupling

            • MitoTEMPO: Add this mitochondrial-targeted antioxidant (10–50 µM) to scavenge superoxide specifically in the matrix.

            • Mild Uncoupling (FCCP): If your assay allows, adding a nanomolar "trickle" of FCCP (10–50 nM) can relieve the hyper-polarization without collapsing the potential entirely, reducing ROS production while maintaining ANT inhibition.

            References
            • Klingenberg, M. (2008). "The ADP and ATP transport in mitochondria and its carrier."[1] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

            • Halestrap, A. P., & Richardson, A. P. (2015). "The mitochondrial permeability transition: a current perspective on its identity and role in ischaemia/reperfusion injury." Journal of Molecular and Cellular Cardiology. Link

            • Pewzner-Jung, Y., et al. (2024). "ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction." International Journal of Molecular Sciences. Link

            • Sisto, L., & Roberto, C. (1976). "Difference between Atractyloside and Carboxyatractyloside on the binding to the mitochondrial membrane." FEBS Letters. Link

            • Anwar, T., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin." Journal of Medical Toxicology. Link

            Sources

            Technical Support Center: Carboxyatractylate (CAT) Handling & Optimization

            Author: BenchChem Technical Support Team. Date: February 2026

            Ticket ID: CAT-PROTO-001
            Status: Resolved / Reference Guide
            Assigned Specialist: Senior Application Scientist, Mitochondrial Physiology Unit[1]

            Executive Summary: The Stability-Potency Nexus

            Carboxyatractylate (CAT) is not merely "another inhibitor"; it is the gold-standard tool for locking the mitochondrial ADP/ATP carrier (AAC) in the cytoplasmic-open state (c-state) .[1]

            Critical Warning: CAT is structurally unstable. It spontaneously decarboxylates into Atractyloside (ATR) under specific conditions.[1] ATR is approximately 10-fold less potent than CAT.

            If your IC50 values are shifting or your binding kinetics appear "slow," you are likely no longer working with CAT, but with a degraded mixture of CAT and ATR.[1] This guide focuses on preserving the carboxyl group essential for high-affinity binding.

            Module 1: Reagent Integrity & Troubleshooting

            Q: Why are my inhibition curves shifting to the right (lower potency) over time?

            A: You are likely observing the in situ decarboxylation of CAT into Atractyloside.

            The structural difference between CAT and ATR is a single carboxyl group at the C4 position of the atractyligenin core. This carboxyl group provides a critical electrostatic interaction with the AAC, conferring CAT’s nanomolar affinity.[1]

            • The Degradation Trigger: Exposure to acidic pH (< 7.0) or elevated temperatures (> 25°C) accelerates the loss of CO₂.[1]

            • The Result: Transformation into ATR, which competes for the same site but with significantly faster off-rates.[1]

            Visualizing the Failure Mode

            The following diagram illustrates the degradation pathway you must prevent.

            CAT_Degradation_Logic CAT This compound (CAT) (High Potency: ~5-10 nM) Trigger Trigger: Acidic pH (<7.0) or Heat (>25°C) CAT->Trigger ATR Atractyloside (ATR) (Low Potency: ~100-500 nM) Trigger->ATR Decarboxylation CO2 CO2 Release Trigger->CO2

            Figure 1: The decarboxylation pathway.[1] Loss of the carboxyl group converts high-affinity CAT into lower-affinity ATR.

            Q: How should I solubilize CAT to prevent this degradation?

            Protocol: The "Cold-Neutral" Preparation Do not follow generic "dissolve in DMSO" advice blindly. CAT is typically supplied as a potassium salt (dipotassium or tripotassium), which is highly water-soluble.[1]

            • Solvent: Use sterile, nuclease-free water or HEPES-buffered saline (pH 7.4).

              • Avoid: Acidic buffers (Acetate, Citrate).[1]

              • Avoid: 100% DMSO if possible, as hygroscopic DMSO can become acidic over time if not high-grade.[1]

            • Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize hydrolysis effects.

            • Storage: Aliquot immediately into single-use volumes. Flash freeze in liquid nitrogen. Store at -20°C .

              • Never refreeze a thawed aliquot.

            Module 2: Experimental Optimization

            Q: When should I use CAT versus Bongkrekic Acid (BKA)?

            A: This choice depends entirely on the conformational state you wish to study. The AAC cycles between two states: c-state (facing cytoplasm) and m-state (facing matrix).[1][2][3]

            Comparative Inhibitor Data

            FeatureThis compound (CAT)Atractyloside (ATR)Bongkrekic Acid (BKA)
            Target State c-state (Cytoplasmic Open)c-state (Cytoplasmic Open)m-state (Matrix Open)
            Binding Site Intermembrane space sideIntermembrane space sideMatrix side
            Permeability Impermeable (requires intact pore)ImpermeablePermeable (at low pH)
            Affinity (Kd) ~5–10 nM (Very Tight)~100–500 nM (Moderate)~10–50 nM (Tight)
            Reversibility Effectively IrreversibleReversibleEffectively Irreversible
            Q: How do I validate that CAT has successfully locked the carrier?

            A: Use the Thermal Shift Assay (TSA) or Proteolysis Protection Assay .

            • Mechanism: When CAT binds, it locks the AAC rigid.[1] This rigidity significantly increases the melting temperature (Tm) of the protein compared to the apo-state.

            • Validation Step:

              • Incubate mitochondria/AAC with CAT (10 µM) for 10 mins on ice.

              • Perform a thermal ramp.

              • Success Criteria: You should observe a Tm shift of +15°C to +20°C relative to the unliganded carrier. If the shift is only +5°C, your CAT has likely degraded to ATR.[1]

            Mechanism of Action Diagram

            AAC_Locking_Mechanism AAC_Cycling AAC Cycling (Transport Active) CAT_Addition Add CAT (Extracellular/IMS Side) AAC_Cycling->CAT_Addition Binding CAT Binds to Central Cavity CAT_Addition->Binding High Affinity Locked_State LOCKED: c-State (Cytoplasmic Open) Binding->Locked_State Steric Blockade Result Inhibition of Oxidative Phosphorylation Locked_State->Result

            Figure 2: CAT mechanism. It intercepts the cycling carrier and locks it in the c-state, preventing ADP entry into the matrix.[1]

            Module 3: Safe Handling & Disposal

            Q: What are the specific disposal codes for CAT?

            A: CAT is a Category 1 Acute Toxin . It does not have a specific named entry in the EPA P-list or U-list, but it falls under the strict "Toxic Solids" classification for transport and disposal.

            Hazards:

            • Nephrotoxicity: Targets proximal tubule cells.

            • Hepatotoxicity: Induces massive necrosis.

            • Hypoglycemia: Blocks gluconeogenesis.

            Disposal Workflow

            DO NOT attempt to chemically neutralize CAT with bleach or strong acids/bases in the lab. Chemical treatment may trigger decarboxylation (creating ATR) or incomplete degradation, leaving active toxin.[1] Incineration is the only validated disposal method.

            Disposal_Workflow Waste_Gen Solid/Liquid Waste Containing CAT Segregation Segregate from General Solvents Waste_Gen->Segregation Labeling Label: 'ACUTE TOXIN' UN2811 (Toxic Solid, Organic) Segregation->Labeling Containment Double Bag / Seal in Secondary Container Labeling->Containment Disposal High-Temp Incineration (EHS Pickup) Containment->Disposal

            Figure 3: Mandatory disposal workflow for this compound.[1]

            Emergency Protocol: Accidental Exposure
            • Skin Contact: Wash immediately with soap and water for 15 minutes. CAT is polar; water is the best solvent for removal.

            • Ingestion: Medical Emergency. Do not induce vomiting. Transport to ER immediately. Provide the SDS to the physician, specifically noting "Mitochondrial ADP/ATP Carrier Inhibitor" to guide supportive care (no specific antidote exists; treatment is symptomatic for metabolic acidosis and organ failure).[1]

            References

            • Mechanism of Action & Structure: Pebay-Peyroula, E., et al. (2003).[1] "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature, 426, 39–44.[1][2] [1]

            • Thermostability & Binding (TSA Validation): Bamber, L., et al. (2007).[1] "Yeast mitochondrial ADP/ATP carriers are monomeric in detergents."[1] Proceedings of the National Academy of Sciences, 104(26), 10830–10834.[1] [1]

            • Toxicity & Decarboxylation: Obatomi, D. K., & Bach, P. H. (1998).[1] "Biochemistry and toxicology of the diterpenoid glycoside atractyloside." Food and Chemical Toxicology, 36(4), 335-346.[1]

            • Safety Data Sheet (Representative): Merck/Sigma-Aldrich. "Carboxyatractyloside Potassium Salt SDS."

            Sources

            Technical Support Center: Carboxyatractylate (CAT) Stability & Preparation

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Preventing Degradation of Carboxyatractylate During Sample Preparation

            Document ID: TSC-CAT-001 | Version: 2.4 | Status: Active[1]

            Core Directive: The "Silent Failure" Mechanism

            Attention Researchers: The most common cause of experimental failure with this compound (CAT) is not poor solubility, but unintentional decarboxylation .[1]

            CAT is a glycoside inhibitor of the mitochondrial ADP/ATP carrier (AAC).[1] It differs from its analog, Atractyloside (ATR), by a single carboxyl group at the C4 position of the atractyligenin moiety.[1] This carboxyl group is labile .[1] Under acidic conditions or thermal stress, CAT spontaneously decarboxylates into ATR.[1]

            The Stability Matrix

            The following data summarizes the critical thresholds for maintaining CAT integrity.

            Table 1: Comparative Potency & Risk
            FeatureThis compound (CAT)Atractyloside (ATR)Impact of Degradation
            Primary Target Mitochondrial ADP/ATP Carrier (AAC)Mitochondrial ADP/ATP Carrier (AAC)Loss of "Locking" Efficiency
            Binding Conformation Locks AAC in c-state (cytosol-open)Locks AAC in c-stateIncomplete conformational locking
            Dissociation Rate Extremely Slow (Quasi-irreversible)Fast / ReversibleAssay "Washout" effects
            Affinity (
            
            
            )
            ~5–10 nM [3]~100–500 nM10-50x Loss of Potency
            Table 2: Environmental Tolerance Limits
            ParameterSafe RangeDanger ZoneResult of Excursion
            pH 7.0 – 8.0 < 6.0 or > 9.0Acid: Rapid Decarboxylation to ATRBase: Hydrolysis of glycosidic bond
            Temperature 4°C (Working)-20°C (Storage)> 25°C (Solubilization)> 50°C (Heat Block)Thermal Decarboxylation
            Solvent Water (Buffered)DMSO (Anhydrous)Unbuffered Water (Acidic)Ethanol (if heated)Protonation of carboxyl group

            Troubleshooting Guide (FAQ)

            Q1: I dissolved CAT in pure deionized water, but my IC50 is higher than expected. Why? A: "Pure" deionized water often has a pH of 5.5–6.0 due to absorbed atmospheric CO2.[1] This mild acidity is sufficient to protonate the labile carboxyl group over time, initiating decarboxylation.[1]

            • Fix: Always use a low-concentration buffer (e.g., 10 mM HEPES, pH 7.[1]4) or adjust water to pH 7.0–7.5 with dilute KOH/NaOH immediately upon solubilization.[1]

            Q2: Can I use sonication or a heat block to speed up solubilization? A: Absolutely not. CAT salts (usually dipotassium) are highly water-soluble.[1] If the powder does not dissolve immediately, it may be due to moisture clumping.[1] Heating supplies the activation energy required to cleave the carboxyl group.[1]

            • Fix: Vortex gently at 4°C. If particulates remain, spin down and use the supernatant, but never heat.

            Q3: My stock solution has been at -20°C for 6 months. Is it still good? A: Likely, provided it was pH-adjusted before freezing.[1] However, freeze-thaw cycles are damaging.[1]

            • Fix: We recommend aliquoting stocks immediately after preparation.[1] If you suspect degradation, run an LC-MS.[1] A mass shift of -44 Da (loss of CO2) indicates conversion to ATR.[1]

            Q4: Why does my CAT inhibition reverse after washing the mitochondria? A: This indicates you are likely working with ATR, not CAT.[1] CAT binding is pseudo-irreversible due to its high affinity.[1] If the inhibitor washes off, your sample has likely decarboxylated.[1]

            Validated Protocol: The "Zero-Thermal-Stress" Method

            This protocol minimizes the risk of decarboxylation by controlling pH and temperature strictly.[1]

            Reagents Required
            • This compound (Dipotassium salt)[1]

            • Buffer A: 10 mM HEPES or TRIS, pH 7.4 (Pre-chilled to 4°C)

            • Alternative: Anhydrous DMSO (Grade: Molecular Biology)[1]

            Step-by-Step Workflow
            • Equilibration: Remove the CAT vial from the freezer and let it equilibrate to room temperature in a desiccator to prevent condensation (water + CO2 = carbonic acid).[1]

            • Solvent Selection:

              • For Cell Culture/Mitochondria: Use Buffer A .[1]

              • For Crystallography: Use Water , but verify pH is > 7.0 immediately.[1]

            • Solubilization:

              • Add the calculated volume of solvent to the vial.[1]

              • Do NOT pipette up and down vigorously (avoids foaming/heating).[1]

              • Close vial and place on a rotating mixer at 4°C for 15 minutes.

            • Verification (Optional but Recommended):

              • Spot check pH with a micro-strip.[1] It must be neutral.

            • Aliquoting:

              • Dispense into light-protective (amber) microtubes.[1]

              • Flash freeze in liquid nitrogen.

            • Storage:

              • Store at -20°C (stable for 6-12 months) or -80°C (stable for >2 years).

            Degradation Pathway Visualization

            The following diagram illustrates the chemical fate of CAT based on handling conditions.

            CAT_Degradation_Pathway cluster_legend Mechanism of Failure CAT_Solid CAT Solid (Dipotassium Salt) Solubilization Solubilization Step CAT_Solid->Solubilization Safe_Path Path A: Validated (pH 7.4, 4°C) Solubilization->Safe_Path Risk_Path Path B: High Risk (pH < 6.0 or Heat > 30°C) Solubilization->Risk_Path Active_CAT Active CAT (High Affinity: ~5nM) Locks AAC c-state Safe_Path->Active_CAT Maintains Carboxyl Group Degraded_ATR Degraded to ATR (Decarboxylated -44Da) (Low Affinity: ~500nM) Risk_Path->Degraded_ATR Loss of CO2 (Irreversible)

            Figure 1: The bifurcation of this compound stability.[1] Path B represents the most common user error (acidic or thermal stress) leading to the less potent Atractyloside (ATR).[1]

            References

            • Vignais, P. V., et al. (1973).[1] "Interaction of ADP/ATP carrier with this compound." Biochemistry.

            • Klingenberg, M. (2008).[1] "The ADP and ATP transport in mitochondria and its carrier."[2][3][4] Biochimica et Biophysica Acta (BBA) - Biomembranes.

            • Pebay-Peyroula, E., et al. (2003).[1] "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside." Nature.[1] [1]

            • Sigma-Aldrich/Merck. "Carboxyatractyloside Potassium Salt Product Information."[1]

            Sources

            Technical Support Center: Mitochondrial Respiration Assays with Carboxyatractylate (CAT)

            Author: BenchChem Technical Support Team. Date: February 2026

            Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting ANT Inhibition in High-Resolution & Microplate Respirometry

            Introduction: The Mechanic of the Matrix

            Welcome. You are likely here because your "Leak" state isn't behaving as expected, or you are attempting to dissect the specific contribution of the Adenine Nucleotide Translocator (ANT) to your respiratory flux.

            Carboxyatractylate (CAT) is not merely an alternative to Oligomycin; it is a precision tool. While Oligomycin halts the ATP Synthase (Complex V), CAT locks the ANT in the c-state (cytosolic facing), preventing ADP entry into the matrix. In a perfectly coupled system, both induce a "Leak" state (

            
            ), but the subtle differences between 
            
            
            
            and
            
            
            reveal critical details about inner membrane integrity and ANT-mediated proton conductance.

            This guide moves beyond basic protocols to address the causality of assay failure.

            Module 1: Reagent Integrity & Handling

            The First Failure Point: Many "biological" failures are actually chemistry failures. CAT is distinct from its analog Atractyloside (ATR), and treating them identically is a primary source of error.

            Critical Reagent Data
            FeatureThis compound (CAT)Atractyloside (ATR)Implication for Assay
            Binding Mechanism Non-competitive / Tight-bindingCompetitive with ADPCAT is required for assays with saturating ADP (State 3). ATR will fail to fully inhibit respiration if ADP is high.
            Solubility Water (preferred) or EthanolWaterEnsure stock is fully dissolved; CAT can be stubborn.
            Stability High (-20°C)ModerateAvoid repeated freeze-thaw cycles. Aliquot immediately.
            Inhibition Constant (
            
            
            )
            < 10 nM~ 10-100 µMCAT is stoichiometric; you titrate against the amount of protein, not just volume.
            Standard Preparation Protocol
            • Solvent: Dissolve CAT (potassium salt) in ddH₂O . Avoid DMSO if possible, as it can affect membrane permeability in sensitive preparations.

            • Concentration: Prepare a 1-5 mM stock .

            • Storage: Aliquot into light-protected tubes (amber) and store at -20°C .

            • Verification: If you suspect degradation, perform a titration on isolated liver mitochondria. You should see a sharp, stoichiometric inhibition curve, not a gradual slope.

            Module 2: Experimental Logic & Mechanism

            To troubleshoot, you must visualize the blockade. CAT acts upstream of the ATP Synthase by starving it of substrate (ADP), whereas Oligomycin jams the gears of the Synthase itself.

            Pathway Visualization

            MitochondrialPathways cluster_IMS Intermembrane Space (IMS) / Cytosol cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Matrix ADP_out ADP (free) ANT ANT Translocator (Adenine Nucleotide Translocase) ADP_out->ANT Entry ATP_out ATP (exported) H_out H+ (Proton Gradient) CV Complex V (ATP Synthase) H_out->CV H+ drives ATP synthesis ANT->ATP_out Export ADP_in ADP (substrate) ANT->ADP_in Translocation ATP_in ATP (product) CV->ATP_in ETS Electron Transport System (CI-CIV) ETS->H_out Pumps H+ ADP_in->CV Phosphorylation ATP_in->ANT CAT This compound (CAT) [INHIBITOR] CAT->ANT Locks in c-state (Blocks ADP entry) Omy Oligomycin [INHIBITOR] Omy->CV Blocks Proton Channel

            Figure 1: Mechanism of Action. CAT inhibits the ANT from the cytosolic side (IMS), effectively isolating the matrix from external ADP. Note that unlike Oligomycin, CAT does not physically block the proton channel of Complex V, but stops flow by removing the substrate.

            Module 3: Troubleshooting Guides (Q&A)

            Scenario A: "I added CAT, but respiration didn't drop to Leak levels."

            Diagnosis: This is the most common issue. It usually stems from competitive displacement or membrane damage.

            Question Root Cause Analysis Corrective Action
            Are you using Atractyloside (ATR) by mistake? ATR is competitive. If you have saturating ADP (e.g., 2-5 mM) for State 3, ATR cannot outcompete the ADP effectively.Switch to CAT. If you must use ATR, you need massive concentrations (mM range), which introduces artifacts.
            Is the Outer Mitochondrial Membrane (OMM) intact? CAT binds the ANT from the outside. If the OMM is compromised (common in frozen or rough preps), CAT still binds, but you may be losing Cytochrome C, making the respiration generally unstable/low, masking the inhibition effect.Verify OMM integrity by adding Cytochrome C (10 µM) . If respiration jumps up >15%, your OMM is damaged.
            Is the concentration high enough for the protein load? CAT is a stoichiometric inhibitor. If you have a high density of mitochondria (e.g., >0.5 mg/mL), a standard "5 µM" dose might be fully bound with active ANT left over.Perform a titration. Add CAT in 0.5 µM steps until respiration plateaus.
            Do you have high ATPase activity? If you have contaminating ATPases (e.g., from microsomes in liver preps), they regenerate ADP outside the mitochondria.This mimics a "Leak" state that is actually high. CAT should stop this respiration because it blocks the ADP entry. If respiration persists, it is likely non-mitochondrial oxygen consumption . Add Antimycin A to verify.
            Scenario B: "My uncoupler (FCCP/Bam15) response is blunted after CAT."

            Diagnosis: You are seeing an interaction effect or a solvent issue.

            • The Physics: CAT induces a high membrane potential (

              
              ) by stopping proton reentry via ATP synthase. This hyper-polarized state can sometimes make it harder to titrate uncouplers (which are often potential-dependent) or lead to faster dielectric breakdown of the membrane.
              
            • The Fix:

              • Titrate carefully: The optimal uncoupler concentration often shifts after CAT addition compared to Oligomycin.

              • Check Ethanol: If your CAT is in ethanol and your uncoupler is in ethanol, you might be exceeding the solvent tolerance (0.1-0.2%), causing membrane destabilization.

            Scenario C: "Can I use CAT with permeabilized fibers?"

            Diagnosis: Yes, but diffusion is your enemy.

            • The Problem: In permeabilized fibers (skeletal/cardiac), the bundle is thick. CAT is a large molecule (compared to protons) and must diffuse through the collagen matrix and the permeabilized cell membrane to reach the mitochondria.

            • The Solution:

              • Increase Concentration: Use 5–10 µM (vs 1-2 µM for isolated mitos).

              • Increase Time: Allow 5–10 minutes for steady-state inhibition before adding the next reagent.

              • Verify Oxygen: Ensure the chamber is hyper-oxygenated (250-400 µM O₂) to prevent hypoxic cores in the fibers, which can confuse "inhibition" with "hypoxia."

            Module 4: Advanced Protocols

            Protocol: Distinguishing ANT-Mediated Uncoupling

            Researchers often use CAT to determine if a specific uncoupling effect (e.g., from Free Fatty Acids - FFAs) is mediated by the ANT.

            • Establish Baseline: Add Mitochondria + Substrates (e.g., Succinate/Rotenone).

            • Induce State 3: Add ADP (Saturating).

            • Add CAT: Titrate to full inhibition (

              
              ).
              
              • Observation: Respiration drops to near-basal.

            • Add UCP Inducer: Add the FFA (e.g., Palmitate) or putative uncoupler.[1]

              • Result A: Respiration increases . -> The uncoupling mechanism is independent of the ANT (or CAT didn't block the specific site).

              • Result B: Respiration remains low . -> The uncoupling was mediated by the ANT (ANT is known to mediate fatty acid anion cycling).

              • Note: Compare this to Oligomycin .[2] If Oligomycin allows the increase but CAT blocks it, the "leak" is strictly through the ANT.

            Summary Table: Inhibitor Profiles
            InhibitorTargetBinding SiteTypeUse Case
            This compound (CAT) ANTCytosolic (c-state)Non-competitiveStandard for "Leak" state; ANT integrity checks.
            Atractyloside (ATR) ANTCytosolic (c-state)CompetitivePhysiological regulation studies; NOT for max inhibition.
            Bongkrekic Acid (BKA) ANTMatrix (m-state)Non-competitiveLocks ANT in matrix-facing conformation; used for permeability transition pore (PTP) studies.
            Oligomycin Complex VF0 SubunitNon-competitiveGeneral "Leak" state; ATP synthase specificity.

            References

            • Vignais, P. V., et al. (1973). "Interaction of ADP/ATP carrier with this compound." Biochemistry.

            • Gnaiger, E. (2020).[3] "Mitochondrial pathways and respiratory control."[3][4][5] Bioenerg Commun. An authoritative overview of respiratory states including Leak(cat) vs Leak(omy).

            • Divakaruni, A. S., & Brand, M. D. (2011). "The regulation and physiology of mitochondrial proton leak."[3] Physiology. Discusses ANT-mediated leak and the use of CAT.

            • Pesta, D., & Gnaiger, E. (2012). "High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle." Methods in Molecular Biology. The gold standard protocol for fibers.

            • Agilent Technologies. "Mitochondrial Assay User Guides." (General reference for microplate titration logic).

            Sources

            ensuring complete inhibition of ANT with carboxyatractylate

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the Mitochondrial Flux Application Team technical support center. I am Dr. Aris, Senior Application Scientist. Below is a comprehensive guide designed to assist you in ensuring complete inhibition of Adenine Nucleotide Translocase (ANT) using Carboxyatractylate (CAT).

            This guide prioritizes mechanistic understanding over rote memorization, ensuring you can troubleshoot novel experimental conditions with confidence.

            Module 1: The Mechanistic Basis (FAQ)

            Q: Why must I use this compound (CAT) instead of Atractyloside (ATR) for complete inhibition?

            A: While both compounds inhibit ANT, they are not interchangeable when complete blockage is required for stoichiometric calculations (e.g., proton leak assays).[1][2]

            • The "c-state" Lock: ANT cycles between a cytoplasmic-facing (c-state ) and matrix-facing (m-state ) conformation.[1][2] CAT binds exclusively to the c-state with extremely high affinity (

              
               nM).[1][2]
              
            • Irreversibility: Unlike Atractyloside (ATR), which acts competitively and can be displaced by high concentrations of ADP/ATP, CAT contains an additional carboxyl group.[1][2] This structural difference creates a "quasi-irreversible" lock on the transporter. In high-flux experiments where ADP concentrations are saturating (State 3), ATR often fails to maintain 100% inhibition, leading to underestimation of ANT-dependent proton leak.[1][2]

            Q: How does CAT affect the mitochondrial respiratory states?

            A: CAT converts State 3 respiration (ADP-stimulated) into a "Pseudo-State 4" (often denoted as State 4ol or State 4cat).[1][2]

            • State 4 (True): No ADP present.[1][2]

            • State 4cat: ADP is present, but ANT is blocked. ATP synthase cannot receive substrate.[1][2]

            • Diagnostic Value: If State 4cat respiration is higher than State 4 (True), it indicates that the ANT itself was mediating a proton leak (often fatty-acid induced) that CAT has now blocked.[2]

            Visualizing the Mechanism

            ANT_Mechanism cluster_cytosol Cytosol / Intermembrane Space cluster_membrane Inner Mitochondrial Membrane (IMM) cluster_matrix Mitochondrial Matrix ADP_out ADP (High Conc.) ANT_c ANT (c-state) Cytosolic Facing ADP_out->ANT_c Blocked by CAT CAT This compound (CAT) CAT->ANT_c High Affinity Binding (Quasi-Irreversible) ANT_m ANT (m-state) Matrix Facing ANT_c->ANT_m Normal Transport (ADP import) ANT_m->ANT_c Normal Transport (ATP export) ATP_in ATP

            Caption: CAT locks ANT in the c-state, preventing ADP import even under saturating conditions.

            Module 2: Experimental Protocols & Standards

            Stock Preparation & Storage

            Unlike many mitochondrial inhibitors (e.g., Oligomycin, FCCP) which require DMSO or Ethanol, CAT is a glycoside and is water-soluble .[1][2]

            ParameterSpecificationNotes
            Solvent Ultrapure Water (Milli-Q)Avoid DMSO if possible to prevent solvent effects on membranes.[1][2]
            Stock Conc. 1 - 5 mMHigher concentrations may precipitate.[1][2]
            Storage -20°CStable for >12 months.[1][2] Aliquot to avoid freeze-thaw cycles.
            Handling TOXIC CAT is highly toxic.[1][2][3] Wear PPE.[1][2][4] Do not use glass syringes (adsorption risk).[1][2]
            The "Gold Standard" Titration Protocol

            Never assume a fixed concentration (e.g., "just add 5 µM") is sufficient for all tissues.[1][2] Liver mitochondria have less ANT than Heart or Brown Adipose Tissue (BAT).[1][2] You must titrate to effect.

            Workflow:

            • Establish Baseline: Induce State 3 respiration with saturating ADP (e.g., 2-4 mM) and Substrate (Succinate/Rotenone or Pyruvate/Malate).[1][2]

            • Sequential Addition: Add CAT in small increments (e.g., 0.1 µM steps).

            • Endpoint: The respiration rate should drop to match (or slightly exceed) the oligomycin-insensitive leak rate.

            Recommended Starting Ranges:

            Tissue/Sample Type Est. ANT Abundance Recommended CAT Range
            Liver Mitochondria Low 0.1 - 0.5 µM
            Skeletal Muscle Medium 0.5 - 2.0 µM
            Heart Mitochondria High 1.0 - 5.0 µM

            | Permeabilized Cells | Variable | 2.0 - 5.0 µM |[1][2]

            Module 3: Troubleshooting Guide

            Issue 1: "I added CAT, but respiration didn't drop to State 4 levels."

            • Diagnosis A: Membrane Integrity Loss. If the inner membrane is damaged, protons leak independently of ANT.

              • Test: Add Cytochrome c (10 µM).[1][2] If respiration increases, your outer membrane is compromised.[1][2]

            • Diagnosis B: Incomplete Permeabilization (Cells). CAT is impermeable to the plasma membrane.[2]

              • Fix: You must use Digitonin or Saponin to permeabilize the plasma membrane before adding CAT.

            • Diagnosis C: BSA Interference. Bovine Serum Albumin (BSA) is often used to scavenge free fatty acids (FFAs).[2] While BSA does not bind CAT as avidly as it binds FFAs, high BSA concentrations (2%+) can affect local kinetics.[1][2]

              • Fix: Ensure your CAT concentration is in excess (at least 2-5 µM) if using high BSA.[1][2]

            Issue 2: "My rates are drifting after CAT addition."

            • Cause: CAT inhibition is rapid but can be slightly slower than Oligomycin due to the requirement for ANT to cycle to the c-state to bind.

            • Fix: Allow 2-3 minutes of stabilization before recording the final rate.

            Troubleshooting Decision Tree

            Troubleshooting Start Observation: Incomplete Inhibition Check_Sample Sample Type? Start->Check_Sample Intact_Cells Intact Cells Check_Sample->Intact_Cells Iso_Mito Isolated Mitochondria or Permeabilized Cells Check_Sample->Iso_Mito Action_Perm CRITICAL ERROR: CAT cannot cross plasma membrane. Use Digitonin/Saponin. Intact_Cells->Action_Perm Check_RCR Check RCR / Integrity Iso_Mito->Check_RCR Low_RCR Low RCR (<3) Check_RCR->Low_RCR High_RCR High RCR (>5) Check_RCR->High_RCR Action_Prep Preparation Damaged. Recalibrate Isolation. Low_RCR->Action_Prep Check_Conc Check CAT Concentration High_RCR->Check_Conc Action_Titrate Perform Titration. Increase [CAT] to 5 µM. Check_Conc->Action_Titrate

            Caption: Step-by-step logic for resolving incomplete ANT inhibition.

            References

            • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak.[2] Physiology, 26(3), 192-205.[1][2] [1][2]

            • Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978-2021.[1][2]

            • Vignais, P. V., et al. (1973). Interaction of ADP/ATP carrier with this compound.[1][2] Biochemistry, 12(8), 1508-1519.[1][2]

            • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells.[1][2] Biochemical Journal, 435(2), 297-312.[1][2]

            Sources

            Validation & Comparative

            Comparative Analysis of Mitochondrial ADP/ATP Carrier Inhibitors: Atractyloside vs. Carboxyatractyloside

            [1][2][3]

            Executive Summary

            This guide provides a technical comparison between Atractyloside (ATR) and Carboxyatractyloside (CAT) , two potent diterpenoid glycosides used to inhibit the Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP Carrier (AAC).[1][2][3]

            While both molecules lock the transporter in the cytosolic-facing conformation (c-state) , they differ fundamentally in binding kinetics.[2] ATR acts as a competitive inhibitor displaceable by substrate (ADP), whereas CAT acts as a high-affinity, pseudo-irreversible inhibitor due to an additional carboxyl group that forms a critical salt bridge within the binding pocket.[3] This distinction dictates their specific experimental applications: ATR for kinetic competition studies and CAT for stoichiometric active-site titration and structural biology.

            Structural & Chemical Distinction[2][7][8][9]

            The functional divergence between ATR and CAT stems from a single chemical modification on the diterpene core.[4]

            FeatureAtractyloside (ATR)Carboxyatractyloside (CAT)
            Source Atractylis gummifera (Mediterranean thistle)Xanthium strumarium (Cocklebur) & A. gummifera
            Core Structure Diterpenoid glycoside (Atractyligenin)Diterpenoid glycoside (4-carboxyatractyligenin)
            Key Substituent Hydrogen at C4 positionCarboxyl group (-COOH) at C4 position
            Charge (Physiol.[4][5] pH) -3 (Two sulfates + one carboxyl)-4 (Two sulfates + two carboxyls)
            Solubility Water soluble (salt form)Water soluble (salt form)
            The "Salt Bridge" Effect

            The additional carboxylate in CAT is not merely a passive appendage.[3] Structural studies (Pebay-Peyroula et al., 2003) reveal that this group forms a strong electrostatic interaction (salt bridge) with arginine residues (specifically Arg279 in bovine AAC1) within the RRRMMM signature motif of the carrier. This extra anchor point reduces the dissociation rate (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

            Mechanism of Inhibition[3]

            To understand the inhibition, one must visualize the ANT's "ping-pong" mechanism. The carrier cycles between two states:

            • c-state (Cytosolic-open): Binds ADP from the intermembrane space.[2]

            • m-state (Matrix-open): Releases ADP into the matrix and binds ATP.[2]

            The "Dead-End" Conformation

            Both ATR and CAT bind exclusively to the c-state . However, they do not transport.[2] Instead, they wedge into the central cavity, preventing the conformational change required to transition to the m-state.

            • ATR (Competitive): Binds the c-state with micromolar affinity (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

              
               M). High concentrations of ADP can outcompete ATR for the binding site, restoring transport.
              
            • CAT (Tight-Binding): Binds the c-state with nanomolar affinity (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

              
               M). The binding is so tight that physiological or experimental concentrations of ADP cannot displace it. It effectively "freezes" the total pool of ANT in the c-state.
              
            Visualization: The Conformational Lock

            The following diagram illustrates the transport cycle and the specific locking point of ATR/CAT.

            ANT_Mechanismc_stateANT (c-state)Cytosolic Openm_stateANT (m-state)Matrix Openc_state->m_state  ADP import  LockedLOCKED COMPLEX(Dead End)c_state->Locked  Stabilization  m_state->c_state  ATP export  ADP_cADP (cyto)ATP_mATP (matrix)ATR_CATInhibitor Binding(ATR / CAT)ATR_CAT->c_state  Binds Active Site  Locked->c_state  High [ADP] (ATR only)  

            Figure 1: Mechanism of ANT inhibition.[2] Both inhibitors target the c-state, but CAT forms a stable, non-exchangeable complex, whereas ATR allows for potential displacement by substrate.[2]

            Experimental Protocols

            Protocol A: Mitochondrial Respiration Assay (State 3 Inhibition)

            Objective: Measure the inhibition of oxidative phosphorylation by blocking ADP entry.

            Reagents:

            • Isolated Mitochondria (Liver or Heart).[2]

            • Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM Taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM Sucrose, 1 g/L BSA, pH 7.1).[2]

            • Substrates: Glutamate/Malate (Complex I) or Succinate/Rotenone (Complex II).[2]

            • ADP (Stock 500 mM).[2]

            Workflow:

            • Equilibrate: Add mitochondria (0.2–0.5 mg/ml) to the oxygraph chamber in Respiration Buffer.

            • Substrate: Add Glutamate (10 mM) + Malate (2 mM). Observe State 2 respiration (leak).[2]

            • State 3 Initiation: Add ADP (saturated, e.g., 2 mM). Observe rapid oxygen consumption.

            • Inhibitor Titration:

              • For ATR: Titrate in 1 µM increments. Expect a sigmoidal inhibition curve.

              • For CAT: Titrate in 10 nM increments. Expect a linear decrease in respiration until complete blockage (stoichiometric titration).[2]

            Protocol B: Active Site Titration (CAT Specific)

            Objective: Determine the absolute concentration of functional ANT molecules in a mitochondrial preparation. Because CAT binding is 1:1 and essentially irreversible, it acts as a titrant.

            • Establish steady-state State 3 respiration (max rate).[2]

            • Add CAT in small, precise aliquots (e.g., 20 pmol per addition).

            • Plot Respiration Rate (Y) vs. CAT Added (X) .[2]

            • Analysis: The intercept of the linear regression with the X-axis represents the total molar content of active ANT units in the sample.

            Comparative Data Summary

            The following table synthesizes key physicochemical and biological parameters.

            ParameterAtractyloside (ATR)Carboxyatractyloside (CAT)
            Binding Affinity (
            
            
            )
            
            
            to
            
            
            M (Micromolar)
            
            
            to
            
            
            M (Nanomolar)
            Inhibition Type Competitive (w.r.t ADP)Tight-binding / Non-competitive
            Reversibility Reversible with high [ADP]Pseudo-irreversible
            Stoichiometry 1:1 binding1:1 binding
            Structural Application Low utility (complex unstable)High utility (Crystal structure PDB: 1OKC)
            Toxicity (
            
            
            Mouse)
            ~250 mg/kg (s.c.)~2.9 mg/kg (s.c.)
            Experimental Decision Matrix
            • Use ATR if: You are studying the kinetics of ADP competition or need to wash out the inhibitor to restore function.

            • Use CAT if: You need to completely shut down ANT to measure proton leak (State 4), determine ANT protein concentration (titration), or stabilize the protein for structural analysis.[2]

            References

            • Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside.[2][6] Nature, 426, 39-44.[2][6]

            • Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier.[3] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978-2021.

            • Vignais, P. V., et al. (1973). Effects of carboxyatractyloside, a structural analogue of atractyloside, on mitochondrial oxidative phosphorylation.[1][2] Life Sciences, 10(17), 961-968.[1][2]

            • Luciani, S., & Varotto, R. (1975). Difference between atractyloside and carboxyatractyloside on the binding to the mitochondrial membrane. FEBS Letters, 56(2), 194-197.[2][7]

            • Agilent Technologies. Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement.

            Carboxyatractylate (CAT): Comparative Guide & Cell-Specific Mechanisms

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            Carboxyatractylate (CAT) is the "gold standard" inhibitor for the mitochondrial Adenine Nucleotide Translocator (ANT). Unlike its competitive analog Atractyloside (ATR), CAT exhibits non-competitive, high-affinity binding (

            
             < 10 nM) , effectively "locking" the transporter in the cytosolic-facing (c-state) conformation.
            

            This guide compares CAT against Bongkrekic Acid (BKA) and Atractyloside (ATR) , detailing their distinct mechanistic impacts on mitochondrial respiration and permeability transition pore (MPTP) kinetics across cardiomyocytes, hepatocytes, and glycolytic tumor cells.

            Key Differentiator: While BKA locks ANT in the matrix-facing (m-state) and inhibits MPTP opening, CAT locks the c-state and sensitizes mitochondria to MPTP opening, making it a critical tool for apoptosis and bioenergetics research.

            Mechanism of Action: The "Locked Door" Paradigm

            The Adenine Nucleotide Translocator (ANT) operates via a "ping-pong" mechanism, alternating between a cytoplasmic-open state (c-state) and a matrix-open state (m-state) to exchange ADP and ATP.

            • This compound (CAT): Binds to the extracellular loops of ANT, locking it in the c-state . This blockade is practically irreversible due to high affinity, preventing ADP entry.

            • Bongkrekic Acid (BKA): Permeates the membrane (at low pH) and binds from the matrix side, locking ANT in the m-state .

            • MPTP Connection: The c-state conformation of ANT is structurally linked to the sensitization of the Mitochondrial Permeability Transition Pore (MPTP). Therefore, CAT is pro-apoptotic (pro-pore), while BKA is anti-apoptotic (anti-pore).

            Visualization: ANT Conformational Locking

            ANT_Mechanism c_state ANT (c-state) Cytosolic Open m_state ANT (m-state) Matrix Open c_state->m_state ADP/ATP Exchange mptp MPTP Opening (Apoptosis Induction) c_state->mptp Sensitizes m_state->mptp Inhibits cat_inhib This compound (CAT) Locks c-state cat_inhib->c_state High Affinity Binding (Irreversible) bka_inhib Bongkrekic Acid (BKA) Locks m-state bka_inhib->m_state Matrix Side Binding

            Figure 1: Mechanism of ANT inhibition. CAT locks the c-state (pro-MPTP), while BKA locks the m-state (anti-MPTP).

            Comparative Performance Guide

            FeatureThis compound (CAT)Atractyloside (ATR)Bongkrekic Acid (BKA)
            Primary Target ANT (c-state)ANT (c-state)ANT (m-state)
            Binding Type Non-competitive (Tight-binding)Competitive (Displaceable by ADP)Non-competitive (Matrix side)
            Affinity (
            
            
            )
            < 10 nM (Very High)~0.5 - 10 µM (Moderate)~10 - 20 nM (High)
            MPTP Effect Sensitizes (Pro-Pore)Sensitizes (Pro-Pore)Inhibits (Anti-Pore)
            Cell Permeability Poor (Requires permeabilization or long incubation)Poor (Requires carriers/transporters)Moderate (pH dependent entry)
            Primary Use Titration of active ANT sites; MPTP inductionReversible inhibition; Toxicology modelsMPTP inhibition; m-state structural studies

            Scientist's Note: Do not substitute ATR for CAT in quantitative titrations. ATR's competitive nature means high ADP concentrations (present in State 3 respiration) can displace it, leading to underestimation of ANT inhibition. CAT is the only choice for stoichiometric titration of functional ANT units.

            Cell-Type Specific Effects

            The impact of CAT varies significantly by tissue due to the expression of different ANT isoforms (ANT1, ANT2, ANT3, ANT4) and the metabolic state of the cell.

            A. Cardiomyocytes (Heart)
            • Isoform Profile: Predominantly ANT1 (high abundance).

            • CAT Effect: Rapid bioenergetic collapse. Heart mitochondria have a high respiratory control ratio (RCR). Treatment with CAT during State 3 respiration causes an immediate reversion to State 4 (proton leak only).

            • Relevance: Used to model ischemic injury where ANT1 mediates basal proton leak.

            B. Hepatocytes (Liver)
            • Isoform Profile: Predominantly ANT2 (in rodents) or ANT2/3. Lower total ANT protein per mg mitochondria compared to heart.

            • CAT Effect:

              • Fatty Acid Uncoupling: CAT inhibits the uncoupling effect of fatty acids in liver mitochondria, suggesting ANT mediates this "anion cycling" proton leak.

              • Toxicity: While CAT is poorly permeable to many cells, hepatocytes can uptake glycosides via OATP transporters, leading to fulminant hepatic failure in in vivo toxicity models.

            C. Tumor Cells (Glycolytic Shift)
            • Isoform Profile: Upregulation of ANT2 ; downregulation of ANT1.

            • Mechanism: In glycolytic cancers (Warburg effect), ANT2 functions in reverse, importing ATP (generated by glycolysis) into the mitochondria to maintain the mitochondrial membrane potential (

              
              ).
              
            • CAT Effect:

              • Apoptosis Induction: By blocking ANT2, CAT prevents ATP import. This collapses

                
                , leading to MPTP opening, cytochrome c release, and apoptosis.
                
              • Therapeutic Target: This unique dependency makes ANT2 inhibition a strategy for selectively killing cancer cells while sparing oxidative tissues (which export ATP).

            Experimental Protocols

            Protocol A: Mitochondrial Respiration & ANT Titration

            Purpose: Determine the concentration of functional ANT units or inhibit State 3 respiration. System: Seahorse XF or Clark-type Oxygen Electrode (Oxygraph).

            • Preparation: Isolate mitochondria or use permeabilized cells (digitonin/saponin). Note: Intact cells respond poorly to acute CAT addition.

            • Buffer: MiR05 or standard respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).

            • Substrate Addition: Add Glutamate/Malate (Complex I) or Succinate/Rotenone (Complex II).

            • State 3 Induction: Add ADP (saturating, e.g., 1-2 mM). Observe rapid

              
               consumption.
              
            • CAT Titration:

              • Prepare CAT stock (e.g., 10 µM).

              • Titrate in small increments (e.g., 10-50 pmol CAT per mg mitochondrial protein).

              • Endpoint: Plot Respiration Rate vs. [CAT]. The x-intercept represents the concentration of active ANT.

            Protocol B: MPTP Swelling Assay

            Purpose: Assess MPTP sensitization. Detection: Absorbance decrease at 540 nm (mitochondrial swelling).

            • Setup: Resuspend isolated mitochondria (0.5 mg/mL) in swelling buffer (250 mM sucrose, 10 mM Tris-MOPS, pH 7.4). Omit EGTA (calcium is required for pore opening).

            • Sensitization: Add CAT (1-5 µM) . Incubate for 2 minutes.

              • Control: Add BKA (5 µM) to a separate sample (should inhibit swelling).

            • Induction: Add Calcium pulse (e.g., 50-200 µM

              
              ).
              
            • Measurement: Monitor

              
               kinetic decrease. CAT-treated mitochondria will swell (absorbance drop) at significantly lower 
              
              
              
              loads than untreated controls.
            Visualization: Experimental Workflow

            Respiration_Protocol start Start: Isolated Mitochondria (State 2 Respiration) add_adp Add ADP (Sat.) --> State 3 (Max Respiration) start->add_adp titrate_cat Titrate CAT (Increments of 10 pmol/mg) add_adp->titrate_cat measure Measure O2 Flux Inhibition titrate_cat->measure calc Calculate Active ANT Concentration (Linear Regression to Zero Flux) measure->calc

            Figure 2: Workflow for determining functional ANT concentration using CAT titration.

            References

            • Mechanism & Binding: Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria.[1] (PubMed).[2][3]

            • MPTP Modulation: ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction. (NIH/PubMed).

            • Cancer & ANT2: Role of ANT2 in mitochondrial function and cancer cell survival: a target for therapeutic intervention. (Griffith Research).

            • Isoform Specificity: Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively.[3] (Biochem J).

            • Toxicity & Permeability: Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase. (PubMed Central).

            Sources

            Navigating Mitochondrial Metabolism: A Comparative Guide to the Cross-Reactivity of Carboxyatractyloside

            Author: BenchChem Technical Support Team. Date: February 2026

            For researchers, scientists, and drug development professionals delving into the intricacies of mitochondrial function, the choice of molecular tools is paramount. Carboxyatractyloside (CATR), a potent diterpene glycoside, has long been a cornerstone inhibitor for studying mitochondrial bioenergetics. Its primary and well-documented target is the ADP/ATP Carrier (AAC), a critical transporter in the inner mitochondrial membrane responsible for the exchange of cytosolic ADP for mitochondrial ATP.[1][2][3] However, the assumption of absolute specificity for any inhibitor can be a pitfall in experimental design and data interpretation. This guide provides an in-depth analysis of the cross-reactivity of carboxyatractyloside with other mitochondrial carriers, offering a blend of established knowledge and field-proven insights to ensure the scientific integrity of your research.

            The High-Affinity Interaction: Carboxyatractyloside and the ADP/ATP Carrier

            Carboxyatractyloside exerts its profound inhibitory effect on oxidative phosphorylation by binding with very high affinity to the ADP/ATP carrier. This interaction locks the carrier in a conformation that prevents the translocation of its substrates, effectively starving the cell of mitochondrially-generated ATP.[2][3] The inhibition by CATR is considered practically irreversible and non-competitive with respect to ADP/ATP, making it a powerful tool for dissecting the roles of the AAC in cellular processes.[2]

            The specificity of CATR for the AAC is the foundation of its utility. However, a comprehensive understanding requires a critical evaluation of its interactions—or lack thereof—with other mitochondrial solute carriers (SLC25 family) that transport a diverse array of metabolites across the inner mitochondrial membrane.

            Comparative Analysis of Carboxyatractyloside Cross-Reactivity

            To provide a clear overview, the following table summarizes the known and putative interactions of carboxyatractyloside with various mitochondrial carriers. It is crucial to note that while the interaction with the AAC is extensively characterized, direct quantitative data for many other carriers is sparse in the literature. This underscores the importance of empirical validation in your specific experimental system.

            Mitochondrial CarrierAbbreviationSLC25 Family MemberSubstrate(s)Carboxyatractyloside InteractionSupporting Evidence/Comments
            ADP/ATP Carrier AAC (or ANT) SLC25A4, A5, A6ADP, ATPPotent Inhibitor (Ki in low nM range)Extensive biochemical and structural data confirm a high-affinity binding site. CATR is a canonical inhibitor.[1][2][3]
            Dicarboxylate Carrier DIC SLC25A10Malate, Succinate, PhosphateInsensitive Experimental data from studies on the reconstituted dicarboxylate carrier show that its transport activity is not inhibited by carboxyatractyloside.
            Tricarboxylate Carrier TCC SLC25A1Citrate, Isocitrate, MalateLikely Insensitive Direct quantitative inhibition data is not readily available. However, given the structural and substrate differences from AAC, significant inhibition is not expected. Empirical verification is recommended.
            2-Oxoglutarate Carrier OGC SLC25A112-Oxoglutarate, MalateLikely Insensitive No direct inhibition constants (Ki or IC50) for CATR have been reported. Researchers should test for potential off-target effects in their experimental setup.
            Mitochondrial Pyruvate Carrier MPC MPC1/MPC2 HeterodimerPyruvateLikely Insensitive The MPC complex has a distinct structure from the SLC25 family. Direct inhibition by CATR is not anticipated, but experimental confirmation is advised.
            Aspartate/Glutamate Carrier AGC SLC25A12, A13Aspartate, GlutamateLikely Insensitive As with other carriers, direct quantitative data on CATR inhibition is lacking. The distinct substrate specificity suggests a low probability of cross-reactivity.
            Uncoupling Proteins UCPs SLC25A7, A8, A9Protons (in the presence of fatty acids)Potential Indirect Effects Some studies suggest that CATR may indirectly affect UCP function, possibly by influencing AAC-UCP interactions or by altering the mitochondrial state in a way that impacts UCP activity.[4] This is not a direct inhibition of the carrier itself.

            The Causality Behind Specificity: Structural and Mechanistic Insights

            The high specificity of carboxyatractyloside for the ADP/ATP carrier can be attributed to the unique structural features of the inhibitor and the binding pocket of the carrier. The complex structure of CATR allows it to fit snugly into a deep cavity on the cytosolic side of the AAC, inducing a conformational change that stalls the transport cycle.[3] Other mitochondrial carriers, with their distinct substrate binding sites tailored for smaller carboxylates, amino acids, or pyruvate, do not possess the specific architecture required for high-affinity CATR binding.

            Experimental Protocols for Validating Inhibitor Specificity

            The absence of comprehensive cross-reactivity data in the literature necessitates a self-validating experimental approach. The following protocols provide a framework for assessing the activity of various mitochondrial carriers and testing the specificity of inhibitors like carboxyatractyloside. The gold standard for such studies is the reconstitution of the purified carrier protein into liposomes (proteoliposomes), which allows for the study of transport activity in a controlled, isolated system.[5]

            Workflow for Assessing Mitochondrial Carrier Activity and Inhibition

            Caption: Workflow for determining inhibitor specificity on mitochondrial carriers.

            Detailed Protocol: Reconstitution of Mitochondrial Carriers and Transport Assay

            This protocol is a generalized procedure that can be adapted for specific carriers.

            1. Preparation of Liposomes:

            • Prepare a lipid mixture (e.g., a 4:1 ratio of phosphatidylcholine to cardiolipin in chloroform).

            • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

            • Hydrate the lipid film in the desired buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.2) to form multilamellar vesicles.

            • Sonicate the vesicle suspension to create small unilamellar vesicles (liposomes).

            2. Reconstitution of the Carrier Protein:

            • Solubilize the purified mitochondrial carrier protein in a suitable detergent (e.g., Triton X-100).

            • Mix the solubilized protein with the prepared liposomes.

            • Remove the detergent slowly to allow the protein to insert into the liposome bilayer. This can be achieved by dialysis or by using adsorbent beads (e.g., Bio-Beads).

            • The resulting proteoliposomes should contain the carrier protein oriented in both directions (inside-out and outside-out).

            3. Transport Assay (Example: Dicarboxylate Carrier):

            • Internal Substrate Loading: Load the proteoliposomes with a non-radiolabeled substrate (e.g., 10 mM malate) by freeze-thaw cycles or by including it in the hydration buffer.

            • Removal of External Substrate: Pass the proteoliposomes through a desalting column (e.g., Sephadex G-25) to remove the external substrate.

            • Initiation of Transport:

              • Pre-incubate the proteoliposomes with the desired concentration of carboxyatractyloside or a vehicle control for a defined period.

              • Initiate the transport reaction by adding a radiolabeled substrate (e.g., [14C]-malate) to the external medium.

            • Termination of Transport:

              • At various time points, stop the transport by adding a potent inhibitor of the carrier being studied (e.g., for DIC, a high concentration of a competitive inhibitor like butylmalonate) or by rapidly passing the proteoliposomes through an ion-exchange column to remove the external radiolabeled substrate.

            • Quantification:

              • Measure the radioactivity inside the proteoliposomes using liquid scintillation counting.

              • The rate of uptake of the radiolabeled substrate reflects the transport activity of the reconstituted carrier.

            4. Data Analysis:

            • Plot the transport activity against the concentration of carboxyatractyloside.

            • Fit the data to a dose-response curve to determine the IC50 value, if any inhibition is observed.

            Signaling Pathways and Logical Relationships

            The central role of the ADP/ATP carrier in cellular energy metabolism means that its inhibition by carboxyatractyloside has far-reaching consequences.

            cluster_Mitochondrion Mitochondrion CATR Carboxyatractyloside AAC ADP/ATP Carrier (AAC) CATR->AAC Inhibits ATP_cyto Cytosolic ATP AAC->ATP_cyto Export ADP_cyto Cytosolic ADP ADP_cyto->AAC Import OXPHOS Oxidative Phosphorylation ADP_cyto->OXPHOS Stimulates ATP_mito Mitochondrial ATP ATP_mito->AAC OXPHOS->ATP_mito

            Caption: Inhibition of the ADP/ATP carrier by Carboxyatractyloside.

            Concluding Remarks for the Discerning Researcher

            Carboxyatractyloside remains an invaluable tool for the specific and potent inhibition of the mitochondrial ADP/ATP carrier. The available evidence strongly suggests a high degree of specificity, with carriers like the dicarboxylate carrier being insensitive to its effects. However, the landscape of potential off-target effects, particularly indirect ones, is not fully mapped.

            Therefore, the principles of scientific integrity demand a cautious and evidence-based approach. When using carboxyatractyloside, especially in complex biological systems, it is prudent to:

            • Acknowledge the primary target: The ADP/ATP carrier.

            • Consider potential indirect effects: Be aware of the downstream consequences of AAC inhibition on mitochondrial and cellular physiology.

            • Empirically validate specificity: In the absence of definitive literature data for a particular mitochondrial carrier of interest, perform direct experimental validation using reconstituted systems.

            By adhering to these principles, researchers can confidently employ carboxyatractyloside to unravel the intricate roles of mitochondrial transport in health and disease.

            References

            • Palmieri, F., Indiveri, C., Bisaccia, F., & Iacobazzi, V. (1995). Mitochondrial metabolite carrier proteins: purification, reconstitution, and transport studies. Methods in Enzymology, 260, 349-369.
            • Lüthy, R., & Azzi, A. (1989). Novel reconstitution and enzymatic assay of the mitochondrial tricarboxylate carrier. Analytical Biochemistry, 177(2), 323-326.
            • Fiore, C., De-Leon, J., & Fiore, L. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Critical Reviews in Toxicology, 53(1), 1-22.
            • Pebay-Peyroula, E., & Brandolin, G. (2004). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside.
            • Palmieri, F. (2013). The mitochondrial transporter family (SLC25): physiological and pathological implications. Pflügers Archiv-European Journal of Physiology, 465(5), 671-687.
            • King, M. S., Kerr, M., Crichton, P. G., Springett, R., & Kunji, E. R. (2016). Formation of a cytoplasmic salt bridge network in the matrix state is a fundamental step in the transport mechanism of the mitochondrial ADP/ATP carrier. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1857(1), 14-22.
            • Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1778(10), 1978-2021.
            • Jarmuszkiewicz, W., Woyda-Ploszczyca, A., & Szewczyk, A. (2018). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. The FEBS Journal, 285(13), 2439-2452.
            • Wikipedia contributors. (2023, December 15). Carboxyatractyloside. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

            • MDPI. (2020). Mitochondrial SLC25 Carriers: Novel Targets for Cancer Therapy. Retrieved from [Link]

            • Nature. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Retrieved from [Link]

            • PubMed. (1997). Reconstitution of the protein insertion machinery of the mitochondrial inner membrane. Retrieved from [Link]

            • PubMed. (1995). Mitochondrial metabolite carrier proteins: purification, reconstitution, and transport studies. Retrieved from [Link]

            • MDPI. (2021). Proteomics as a Tool for the Study of Mitochondrial Proteome, Its Dysfunctionality and Pathological Consequences in Cardiovascular Diseases. Retrieved from [Link]

            • PubMed Central (PMC). (2013). Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics. Retrieved from [Link]

            • PubMed Central (PMC). (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Retrieved from [Link]

            • Nature. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Retrieved from [Link]

            Sources

            A Comparative Analysis of Carboxyatractyloside and Other Mitochondrial Permeability Transition Inducers: A Guide for Researchers

            Author: BenchChem Technical Support Team. Date: February 2026

            For researchers in cellular metabolism, drug discovery, and toxicology, the induction of the mitochondrial permeability transition (MPT) is a critical experimental tool. The MPT is a sudden increase in the permeability of the inner mitochondrial membrane, a phenomenon linked to both physiological signaling and pathological cell death.[1][2][3] The formation of a non-specific channel, the mitochondrial permeability transition pore (mPTP), allows for the passage of solutes up to 1.5 kDa, leading to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and mitochondrial swelling.[4] This guide provides a comparative analysis of carboxyatractyloside (CATR), a potent MPT inducer, and other commonly used agents, offering insights into their mechanisms and experimental applications.

            The Central Role of the Adenine Nucleotide Translocator in MPT Induction

            The adenine nucleotide translocator (ANT) is a key protein in the inner mitochondrial membrane, responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.[5][6][7] It is also widely considered a central component of the mPTP. Many MPT inducers, including the subject of our focus, carboxyatractyloside, exert their effects by directly interacting with ANT.

            Carboxyatractyloside (CATR): A High-Affinity ANT Ligand

            Carboxyatractyloside is a highly toxic diterpene glycoside that acts as a powerful and specific inhibitor of ANT. Its mechanism of action involves binding to the translocator on the cytosolic side, locking it in a "c" conformation.[1] This conformational change is thought to be a key event in sensitizing the mitochondria to MPT induction, particularly in the presence of other stimuli like calcium.[8]

            A key characteristic of CATR is its high potency, being approximately 10 times more effective than its analogue, atractyloside (ATR).[9] Unlike ATR, the inhibitory effect of CATR on the ADP/ATP translocase is not readily reversed by increasing the concentration of adenine nucleotides, making it a more robust tool for studying MPT.[9][10]

            A Comparative Overview of MPT Inducers

            While CATR is a potent tool, a variety of other compounds and physiological triggers can induce MPT, each with distinct mechanisms and experimental considerations. Understanding these differences is crucial for selecting the appropriate inducer for a specific research question.

            InducerPrimary Target/MechanismKey CharacteristicsTypical Working Concentration
            Carboxyatractyloside (CATR) Adenine Nucleotide Translocator (ANT)High-affinity binding, locks ANT in "c" conformation, potent induction.[1]0.075 - 10 µM[11]
            Atractyloside (ATR) Adenine Nucleotide Translocator (ANT)Lower affinity than CATR, competitive inhibitor of nucleotide transport.[1][10]1 - 20 µM
            Calcium (Ca2+) Multiple targets, including Cyclophilin DPhysiological trigger, acts synergistically with other inducers.[12][13][14]µM to mM range, dependent on cell/mitochondria type
            Reactive Oxygen Species (ROS) Multiple mitochondrial componentsOxidative stress-mediated induction, often acts in concert with Ca2+.[13][14][15]Varies with generating system (e.g., H2O2, quinones)
            Oleate Proposed to interact with ANTFatty acid inducer, effect enhanced by CATR.[16]5 - 50 µM
            Quinones Redox cycling and arylationInduce MPT through oxidative stress.[17]Varies with specific quinone

            The Interplay of MPT Inducers: A Synergistic Network

            It is crucial to recognize that MPT induction is rarely the result of a single agent acting in isolation. More often, it is a multifactorial process involving the interplay of various factors.

            MPT_Induction_Pathway CATR Carboxyatractyloside ANT Adenine Nucleotide Translocator (ANT) CATR->ANT Binds and induces conformational change Ca2 Calcium (Ca2+) CypD Cyclophilin D (CypD) Ca2->CypD Activates ROS Reactive Oxygen Species (ROS) ROS->ANT Oxidative damage ROS->CypD Oxidative modification Other Other Inducers (e.g., Oleate, Quinones) Other->ANT MPT Mitochondrial Permeability Transition (MPT) ANT->MPT ATP_Synthase ATP Synthase CypD->ATP_Synthase Regulates ATP_Synthase->MPT

            As depicted in Figure 1, various inducers converge on the core components of the mPTP. Calcium is a critical physiological trigger, and its accumulation in the mitochondrial matrix is a primary sensitizing factor for MPT.[12][13][14] It exerts its effect in part by binding to and activating Cyclophilin D (CypD) , a key regulatory protein of the mPTP.[18][19][20][21][22] Reactive Oxygen Species (ROS) , generated either endogenously or by exogenous agents like quinones, can induce MPT by oxidizing critical thiol groups on ANT and other mitochondrial proteins.[13][14][15][17]

            Carboxyatractyloside acts as a potent sensitizer, lowering the threshold for MPT induction by other agents. For instance, in the presence of sub-threshold concentrations of CATR, a much lower concentration of calcium is required to trigger the permeability transition.[16] This synergistic action is a key consideration in experimental design.

            Experimental Protocols for Studying MPT

            The choice of experimental assay is critical for obtaining reliable and reproducible data on MPT induction. Below are detailed protocols for two common methods.

            Protocol 1: Calcium Retention Capacity (CRC) Assay in Isolated Mitochondria

            This assay measures the amount of calcium that isolated mitochondria can sequester before undergoing MPT.

            Methodology:

            • Isolate Mitochondria: Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols.

            • Prepare Assay Buffer: A typical assay buffer contains KCl (125 mM), MOPS (20 mM), Tris (10 mM), EGTA (10 µM), and a respiratory substrate (e.g., 5 mM succinate + 1 µM rotenone), pH 7.4.

            • Monitor Extramitochondrial Calcium: Use a fluorescent calcium indicator dye (e.g., Calcium Green™ 5N) in the assay buffer. Monitor fluorescence using a fluorometer.

            • Initiate the Assay: Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the cuvette.

            • Calcium Titration: Add sequential pulses of a standardized CaCl2 solution (e.g., 10-20 nmol) to the mitochondrial suspension.

            • Observe MPT: After each calcium pulse, mitochondria will take up the calcium, causing a decrease in the fluorescence signal. The opening of the mPTP is indicated by a sudden and massive release of accumulated calcium back into the buffer, resulting in a sharp increase in fluorescence.

            • Data Analysis: The total amount of calcium taken up by the mitochondria before the large release is the calcium retention capacity. Compare the CRC in the presence and absence of MPT inducers and inhibitors.

            CRC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate Isolate Mitochondria AddMito Add Mitochondria to Buffer Isolate->AddMito Buffer Prepare Assay Buffer with Calcium Indicator Buffer->AddMito AddCa Add Sequential Pulses of CaCl2 AddMito->AddCa Monitor Monitor Fluorescence AddCa->Monitor Continuous Observe Observe Sudden Fluorescence Increase (MPT) Monitor->Observe Calculate Calculate Total Ca2+ Uptake (CRC) Observe->Calculate

            Protocol 2: Mitochondrial Swelling Assay

            This spectrophotometric assay directly measures the increase in mitochondrial volume that occurs upon MPT induction.

            Methodology:

            • Isolate Mitochondria: As described in Protocol 1.

            • Prepare Swelling Buffer: A typical buffer contains KCl (125 mM), MOPS (20 mM), and Tris (10 mM), pH 7.4. Respiratory substrates can be included.

            • Spectrophotometer Setup: Set a spectrophotometer to measure absorbance at 540 nm.

            • Initiate the Assay: Add isolated mitochondria (e.g., 0.5 mg/mL) to the cuvette and allow the absorbance reading to stabilize.

            • Induce MPT: Add the MPT inducer of choice (e.g., CATR, Ca2+).

            • Monitor Absorbance: The opening of the mPTP leads to the influx of water and solutes, causing the mitochondria to swell. This swelling results in a decrease in light scattering and, consequently, a decrease in the absorbance at 540 nm.[2]

            • Data Analysis: Record the change in absorbance over time. The rate and extent of the absorbance decrease are indicative of the rate and extent of MPT.

            Protocol 3: Mitochondrial Membrane Potential Assay in Intact Cells

            This assay utilizes fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner.

            Methodology:

            • Cell Culture: Plate cells at an appropriate density in a suitable format (e.g., 96-well plate, coverslips).

            • Dye Loading: Incubate the cells with a potentiometric dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 according to the manufacturer's instructions.[23]

            • Inducer Treatment: Expose the cells to the MPT inducer.

            • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization, a hallmark of MPT.[23]

            Concluding Remarks for the Discerning Researcher

            The choice of an MPT inducer is a critical decision in experimental design. Carboxyatractyloside, with its high affinity for ANT, serves as a powerful and reliable tool for inducing MPT. However, a comprehensive understanding of its mechanism in the context of other physiological and chemical inducers is paramount for the accurate interpretation of experimental data. The synergistic interactions between CATR, calcium, and ROS highlight the complex and interconnected nature of MPT regulation. By carefully selecting the appropriate inducer and employing robust experimental protocols, researchers can effectively probe the intricate role of mitochondrial permeability transition in both health and disease.

            References

            • Bernardi, P. (1999). The permeability transition pore. Control of a gate to the mitochondrial interior. J Bioenerg Biomembr, 31(5), 429-440.
            • Shabalina, I. G., Kramarova, T. V., Nedergaard, J., & Cannon, B. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal, 399(3), 405–414. [Link]

            • Halestrap, A. P. (2009). What is the mitochondrial permeability transition pore? Journal of Molecular and Cellular Cardiology, 46(6), 821–831.
            • Shabalina, I. G., Kramarova, T. V., Nedergaard, J., & Cannon, B. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal, 399(3), 405–414. [Link]

            • Baines, C. P. (2009). The mitochondrial permeability transition pore and ischemia-reperfusion injury. Basic Research in Cardiology, 104(2), 181–188.
            • Nakagawa, T., Shimizu, S., Watanabe, T., Yamaguchi, O., Otsu, K., Yamagata, H., ... & Tsujimoto, Y. (2005). Cyclophilin D-dependent mitochondrial permeability transition regulates some necrotic but not apoptotic cell death.
            • Austin, E. J., & Beavis, A. D. (1990). Carboxyatractyloside-insensitive influx and efflux of adenine nucleotides in rat liver mitochondria. The Journal of biological chemistry, 265(25), 15079–15086. [Link]

            • Basso, E., Fante, L., Fowlkes, J., Petronilli, V., Forte, M. A., & Bernardi, P. (2005). Properties of the permeability transition pore in mitochondria devoid of cyclophilin D. The Journal of biological chemistry, 280(19), 18558–18561.
            • Silva Lima, M., & Denslow, N. D. (1979). The effect of atractyloside and carboxyatractyloside on adenine nucleotide translocation in mitochondria of Vigna sinensis (L.) Savi cv. seridó. Archives of biochemistry and biophysics, 193(2), 368–372. [Link]

            • Figure 1. Increasing Ca 2+ loading accelerates the occurrence of the MPT in... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

            • Chávez, E., Zazueta, C., & García, N. (1999). Carboxyatractyloside increases the effect of oleate on mitochondrial permeability transition. FEBS letters, 445(1), 189–191. [Link]

            • Santulli, G., & Marks, A. R. (2015). Essential Roles of Intracellular Calcium Signaling in Muscle, Cardiovascular and Central Nervous System Function and Human Disease. Calcium and Reactive Oxygen Species Signaling Interplays in Cardiac Physiology and Pathologies. [Link]

            • Zamzami, N., & Kroemer, G. (2004). Methods to measure membrane potential and permeability transition in the mitochondria during apoptosis. Methods in molecular biology (Clifton, N.J.), 282, 103–115. [Link]

            • Shabalina, I. G., Kramarova, T. V., Nedergaard, J., & Cannon, B. (2006). Carboxyatractyloside effects on brown-fat mitochondria imply that the adenine nucleotide translocator isoforms ANT1 and ANT2 may be responsible for basal and fatty-acid-induced uncoupling respectively. Biochemical Journal, 399(3), 405–414. [Link]

            • Chávez, E., Zazueta, C., & García, N. (1997). Copper sensitizes the mitochondrial permeability transition to carboxyatractyloside and oleate. The International Journal of Biochemistry & Cell Biology, 29(11), 1317–1323. [Link]

            • Komarov, A. P., &ikov, A. V. (2018). Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. Current protocols in toxicology, 78(1), e59. [Link]

            • Šárka, Š., & Dlasková, A. (2011). Regulation and pharmacology of the mitochondrial permeability transition pore. Acta medica (Hradec Kralove), 54(2), 55–63. [Link]

            • Bonora, M., & Pinton, P. (2014). How do reactive oxygen species and calcium trigger mitochondrial membrane permeabilisation? Biochimica et biophysica acta, 1837(10), 1641–1650. [Link]

            • Carraro, M., & Bernardi, P. (2020). Measurement of membrane permeability and the mitochondrial permeability transition. Methods in cell biology, 155, 369–379. [Link]

            • Carraro, M., & Bernardi, P. (2016). Calcium and reactive oxygen species in regulation of the mitochondrial permeability transition and of programmed cell death in yeast. Cell calcium, 60(2), 102–107. [Link]

            • Zorov, D. B., Juhaszova, M., & Sollott, S. J. (2014). ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. International journal of molecular sciences, 25(18), 13809. [Link]

            • Sk, M. I., & W, F. (2022). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Toxin Reviews, 41(4), 1184–1200. [Link]

            • Ovize, M., & Argaud, L. (2012). Physiological Roles of the Permeability Transition Pore. Circulation research, 111(9), 1118–1120. [Link]

            • Kantrow, S. P., & Piantadosi, C. A. (1997). Induction of the mitochondrial permeability transition causes release of the apoptogenic factor cytochrome c. Biochemical and biophysical research communications, 232(3), 669–671. [Link]

            • Starkov, A. A. (2013). Calcium and Mitochondrial Reactive Oxygen Species Generation: How to Read the Facts. Journal of Alzheimer's disease : JAD, 33 Suppl 1, S19–S29. [Link]

            • Henry, T. R., & Wallace, K. B. (1995). Differential mechanisms of induction of the mitochondrial permeability transition by quinones of varying chemical reactivities. Toxicology and applied pharmacology, 134(2), 195–203. [Link]

            • Mitochondrial Permeability Transition Pore Assay. (n.d.). Abbkine. Retrieved February 11, 2026, from [Link]

            • Carboxyatractyloside. (2023, December 26). In Wikipedia. [Link]

            • Barajas, M., & Levy, R. J. (2018). The Dichotomous Role of the Mitochondrial Permeability Transition Pore. SPA Newsletter. [Link]

            • Luciani, S., & Varotto, R. (1975). Difference between atractyloside and carboxyatractyloside on the binding to the mitochondrial membrane. FEBS letters, 56(2), 194–197. [Link]

            • Penna, C., & Femminò, S. (2023). Mitochondrial Permeability Transition Pore: The Cardiovascular Disease’s Molecular Achilles Heel. International Journal of Molecular Sciences, 24(13), 10839. [Link]

            • Vignais, P. V., Douce, R., Lauquin, G. J., & Vignais, P. M. (1976). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Biochimica et biophysica acta, 440(3), 688–696. [Link]

            Sources

            Assessing the Reversibility of Carboxyatractylate Inhibition: A Comparative Guide

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            Carboxyatractylate (CAT) is a potent, high-affinity inhibitor of the Adenine Nucleotide Translocase (ANT), the gatekeeper of mitochondrial oxidative phosphorylation.[1] Unlike its structural analog Atractyloside (ATR), which acts as a classic competitive inhibitor, CAT exhibits pseudo-irreversible binding kinetics.[1]

            For researchers in drug development and toxicology, distinguishing between competitive reversible inhibition (ATR-like) and tight-binding inhibition (CAT-like) is critical.[1] Misidentifying a tight-binding inhibitor as "covalent" or "irreversible" can lead to erroneous pharmacokinetic models.[1] This guide provides the mechanistic grounding and a self-validating experimental framework to assess CAT reversibility against its primary alternatives: Atractyloside (ATR) and Bongkrekic Acid (BKA).[1]

            Mechanistic Comparison: The ANT "Ping-Pong" Cycle

            To understand reversibility, one must understand the conformational cycle of ANT. The transporter operates via a "ping-pong" mechanism, oscillating between a cytosolic-open (c-state) and a matrix-open (m-state) .[1]

            • Atractyloside (ATR): Binds the c-state competitively with ADP.[1][2] High concentrations of ADP can displace ATR.[1][3]

            • This compound (CAT): Binds the c-state with nanomolar affinity (

              
               M).[1] The additional carboxyl group confers such high stability that ADP cannot effectively displace it under physiological conditions.
              
            • Bongkrekic Acid (BKA): Binds the m-state, locking the transporter from the inside.[1]

            Visualization: ANT Conformational Locking

            ANT_Mechanism cluster_cyto Cytosol cluster_matrix Mitochondrial Matrix ADP_cyto ADP (Cytosolic) ANT_c ANT (c-state) Cytosol Open ADP_cyto->ANT_c Substrate CAT This compound (CAT) [Locks c-state] CAT->ANT_c High Affinity Lock (Non-Reversible by ADP) ATR Atractyloside (ATR) [Competitive] ATR->ANT_c Competitive Binding (Reversible by ADP) ANT_m ANT (m-state) Matrix Open ANT_c->ANT_m ADP Transport ANT_m->ANT_c ATP Transport BKA Bongkrekic Acid (BKA) [Locks m-state] BKA->ANT_m Locks Matrix Side

            Figure 1: The ANT conformational cycle showing the distinct locking mechanisms of CAT (c-state), ATR (c-state), and BKA (m-state).[1]

            Comparative Performance Data

            The following table synthesizes kinetic data to distinguish CAT from its alternatives. Note the stark difference in

            
             and the effect of ADP.[3][4]
            
            FeatureAtractyloside (ATR)This compound (CAT)Bongkrekic Acid (BKA)
            Binding Site Cytosolic (c-state)Cytosolic (c-state)Matrix (m-state)
            Inhibition Type CompetitiveTight-binding (Pseudo-irreversible)Uncompetitive (m-state lock)
            Affinity (
            
            
            )
            
            
            nM
            
            
            nM
            
            
            nM
            Reversibility Yes (Displaced by high ADP)No (Stable against high ADP)No (Synergistic with ADP)
            Effect of ADP Reduces inhibitionNo effectEnhances inhibition
            Primary Use Reversible controlTitration of active ANT sitesm-state stabilization

            Technical Insight: While CAT is technically non-covalent, its dissociation rate is so slow (

            
             > hours) that it behaves as an irreversible inhibitor in standard functional assays (Vignais et al., 1973).[1]
            

            Experimental Protocol: The "Respiration Recovery" Assay

            To empirically validate the reversibility of CAT inhibition, we utilize a Respiration Recovery Assay . This self-validating system uses mitochondrial respiration (Oxygen Consumption Rate - OCR) as a readout for ANT activity.[1]

            Principle

            If an inhibitor is competitive (ATR), adding excess substrate (ADP) should restore respiration (Vmax).[1] If it is tight-binding (CAT), Vmax cannot be restored.[1]

            Materials
            • Isolated mitochondria (Rat liver or heart preferred for high ANT abundance).[1]

            • Respiration Buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).[1]

            • Substrates: Succinate (5 mM) + Rotenone (2 µM).[1]

            • High-resolution Respirometer (e.g., Oroboros or Seahorse) or Clark-type electrode.[1]

            Step-by-Step Workflow
            • Baseline Establishment:

              • Add mitochondria (0.5 mg/mL) to the chamber.

              • Add Succinate/Rotenone to support Complex II respiration.[1]

              • Add ADP (low concentration, 100 µM) to induce State 3 respiration.[1] Record Rate (

                
                ).[1]
                
            • Inhibitor Challenge:

              • Titrate the inhibitor (CAT or ATR) to achieve ~80% inhibition of State 3 respiration.[1]

              • Note: For CAT, this is usually stoichiometric with ANT concentration (~1-2 nmol/mg protein).[1]

            • The Reversibility Test (The "Wash-out" Mimic):

              • Add Excess ADP (2 - 5 mM) . This increases the [S]/[I] ratio by 20-50 fold.[1]

              • Monitor OCR for 5-10 minutes.[1]

            • Data Interpretation:

              • Reversible (ATR): OCR increases significantly, approaching

                
                .[1]
                
              • Irreversible (CAT): OCR remains inhibited. No recovery is observed.[1]

            Logic Flow for Data Analysis

            Experimental_Logic Start Start: State 3 Respiration (Mitochondria + 100µM ADP) Inhibit Add Inhibitor (CAT or ATR) Observe ~80% drop in OCR Start->Inhibit Challenge Challenge: Add Excess ADP (5mM) Inhibit->Challenge Result_A Result A: OCR Recovers > 50% Challenge->Result_A Displacement Occurs Result_B Result B: OCR Remains Flat Challenge->Result_B No Displacement Conclusion_A Conclusion: Competitive/Reversible (Identified as Atractyloside) Result_A->Conclusion_A Conclusion_B Conclusion: Tight-Binding/Irreversible (Identified as this compound) Result_B->Conclusion_B

            Figure 2: Decision tree for interpreting the Respiration Recovery Assay.

            Troubleshooting & Validation

            To ensure your data is robust ("Trustworthiness"), apply these controls:

            • The Membrane Integrity Check:

              • If CAT fails to inhibit, ensure the mitochondrial inner membrane is intact.[1] Add Cytochrome c (10 µM) . If respiration increases, the outer membrane is damaged, but if CAT still fails, the inner membrane may be uncoupled.[1]

              • Validation: Add FCCP (uncoupler).[1][3] If OCR spikes, the ETC is functional, confirming the inhibition was specific to ANT.

            • The BKA Counter-Check:

              • BKA binding is enhanced by ADP.[1] If you suspect BKA contamination or confusion, adding ADP will speed up the onset of inhibition rather than reverse it.

            • Stoichiometry:

              • CAT binds 1:1 with ANT.[1] You can use CAT titration to quantify the absolute concentration of functional ANT units in your sample (Vignais, 1976).[1] If you need >5 nmol CAT/mg protein to see inhibition, your CAT stock may be degraded or hydrolyzed.[1]

            References

            • Vignais, P. V., et al. (1973). "Adenine nucleotide translocation in yeast mitochondria.[1][5] Effect of inhibitors of mitochondrial biogenesis on the ADP translocase." Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1]

            • Klingenberg, M. (2008). "The ADP and ATP transport in mitochondria and its carrier."[1] Biochimica et Biophysica Acta (BBA) - Biomembranes.

            • Anwar, M., et al. (2017). "Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin."[1] Journal of Medical Toxicology.

            • Luciani, S., et al. (1971). "Difference between atractyloside and carboxyatractyloside on the binding to the mitochondrial membrane."[1] Life Sciences.[1]

            • Pebay-Peyroula, E., et al. (2003). "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside."[1] Nature.[1]

            Sources

            ×

            Retrosynthesis Analysis

            AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

            One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

            Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

            Strategy Settings

            Precursor scoring Relevance Heuristic
            Min. plausibility 0.01
            Model Template_relevance
            Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
            Top-N result to add to graph 6

            Feasible Synthetic Routes

            Reactant of Route 1
            Carboxyatractylate
            Reactant of Route 2
            Carboxyatractylate

            Disclaimer and Information on In-Vitro Research Products

            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.